Calix[4]arene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O4/c29-25-17-5-1-6-18(25)14-20-8-3-10-22(27(20)31)16-24-12-4-11-23(28(24)32)15-21-9-2-7-19(13-17)26(21)30/h1-12,29-32H,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNHVQZZPXPQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=CC=CC(=C4O)CC5=CC=CC1=C5O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340197 | |
| Record name | Calix[4]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74568-07-3 | |
| Record name | 25,26,27,28-Tetrahydroxycalix[4]arene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74568-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calix[4]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization of Calix 1 Arene
Fundamental Synthetic Methodologies for Calixresearchgate.netarene Macrocycle
The synthesis of the calix researchgate.netarene macrocycle can be achieved through several methodologies, ranging from classical condensation reactions to more modern, environmentally friendly approaches.
The most traditional and widely used method for synthesizing calix researchgate.netarenes is the base-catalyzed condensation of a para-substituted phenol with formaldehyde. mdpi.comresearchgate.net Typically, p-tert-butylphenol is used as the phenolic precursor due to its ability to direct the cyclization to the desired tetrameric structure. mdpi.comorgsyn.org The reaction is generally carried out in the presence of a base, such as sodium hydroxide, and a high-boiling solvent like diphenyl ether, which also acts as a template for the cyclization. researchgate.net
The mechanism of this reaction involves the initial formation of hydroxymethylphenols, which then undergo condensation to form linear oligomers. The final step is a cyclization of a linear tetramer to yield the calix researchgate.netarene. The choice of base and reaction conditions can influence the yield and the distribution of different-sized calixarenes (e.g., calix beilstein-archives.orgarene, calix utwente.nlarene). For the synthesis of p-tert-butylcalix researchgate.netarene, a specific procedure involves heating a mixture of p-tert-butylphenol, formaldehyde, and a small amount of sodium hydroxide. orgsyn.org
Table 1: Representative Base-Catalyzed Synthesis of p-tert-Butylcalix researchgate.netarene
| Phenolic Precursor | Aldehyde | Base | Solvent | Reaction Conditions | Yield |
| p-tert-butylphenol | Formaldehyde | Sodium Hydroxide | Diphenyl Ether | Heating at 100-120°C | ~61% |
Data compiled from Organic Syntheses Procedure. orgsyn.org
In recent years, there has been a growing interest in developing more environmentally friendly methods for the synthesis of calixarenes. These "green" approaches aim to reduce or eliminate the use of hazardous solvents and reagents, and to improve energy efficiency. One such approach is mechanochemistry, which involves conducting reactions in the solid state by grinding the reactants together. beilstein-archives.org This solvent-free method has been successfully applied to the synthesis of calix researchgate.netresorcinarenes, a related class of macrocycles. beilstein-archives.org The key advantages of mechanochemical synthesis are the significant reduction in reaction times and the avoidance of organic solvents. beilstein-archives.org
Another green approach involves the use of water as a solvent or employing solvent-free conditions with catalysts like p-toluenesulfonic acid, clinoptilolite zeolite, or silica-gel. These methods not only offer environmental benefits but can also lead to different product distributions and conformer ratios compared to traditional methods.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of calix researchgate.netarene synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours or even days to just a few minutes. nih.govresearchgate.netresearchgate.net This technique has been successfully used for both the synthesis of the basic calix researchgate.netarene skeleton and for its subsequent derivatization. nih.govrsc.org
The efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture, which often leads to higher yields and cleaner reactions compared to conventional heating methods. iium.edu.myresearchgate.net For instance, the alkylation of p-tert-butylcalix researchgate.netarene, a common derivatization reaction, is significantly faster and more efficient under microwave irradiation. nih.gov
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Calix researchgate.netarene Derivatives
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |
| Alkylation of p-tert-butyldihomooxacalix researchgate.netarene | 4 days | < 45 minutes | Higher yields and selectivity |
| Synthesis of (S)-glycidyl calixarene (B151959) derivative | N/A | Shorter duration | Higher yields |
Data compiled from various studies on microwave-assisted synthesis. nih.goviium.edu.my
One notable modification is the fragment condensation approach. This strategy involves the synthesis of linear oligomeric precursors which are then cyclized to form the desired calix researchgate.netarene. This method allows for the synthesis of calixarenes with mixed bridging units (e.g., sulfur and methylene (B1212753) bridges), which are not accessible through the direct condensation of phenols and formaldehyde. nih.gov This approach offers greater control over the final structure of the macrocycle.
Regioselective Functionalization of Calixresearchgate.netarene
The ability to selectively introduce functional groups at specific positions on the calix researchgate.netarene scaffold is crucial for creating tailored host molecules for specific applications. Calix researchgate.netarenes have two main regions for functionalization: the "upper rim," which consists of the para-positions of the phenolic units, and the "lower rim," composed of the hydroxyl groups.
The upper rim of calix researchgate.netarene is the wider opening of the molecular basket and is often the site for introducing recognition groups or for modifying the cavity size. Regioselective functionalization of the upper rim allows for precise control over the host-guest properties of the calixarene. cdnsciencepub.comcdnsciencepub.com
A common strategy for upper rim functionalization begins with the removal of the tert-butyl groups from p-tert-butylcalix researchgate.netarene to yield the parent calix researchgate.netarene. The resulting free para-positions can then be functionalized through electrophilic substitution reactions. utwente.nl Various functional groups, including nitro, formyl, and phosphino groups, can be introduced with high regioselectivity. cdnsciencepub.com The choice of reagents and reaction conditions determines which and how many of the four para-positions are functionalized. For example, it is possible to selectively functionalize one, two (in adjacent or opposite positions), or all four positions of the upper rim. utwente.nlcdnsciencepub.com
Another approach to upper rim functionalization involves multicomponent reactions, which allow for the efficient construction of highly functionalized calix researchgate.netarenes in a single step. rsc.org These methods offer a convenient and atom-economical way to introduce complex functionalities onto the calixarene scaffold. Furthermore, functionalization of the upper rim can be used to introduce specific targeting ligands for biological applications, such as choline (B1196258) moieties for targeting cancer cells. nih.gov
Table 3: Examples of Regioselective Upper Rim Functionalization of Calix researchgate.netarene
| Functional Group Introduced | Reagents and Conditions | Position(s) Functionalized |
| Diphenylphosphino | Alkyllithium-solvent systems, specific stoichiometry and reaction times | Mono-, di-, tri-, and tetra-substituted |
| Choline moieties | Two-step synthesis involving chloroacetic acid and N,N-dimethylethanolamine | All four upper rim positions |
| Acridine derivatives | 3-component reaction in the presence of tungstophosphoric acid hydrate | Di-substituted |
Data compiled from studies on regioselective functionalization. cdnsciencepub.comrsc.orgnih.gov
Lower Rim Functionalization
The lower rim of calix nih.govarenes consists of phenolic hydroxyl groups, which can be readily modified through reactions like etherification (alkylation) and esterification (acylation). nih.govresearchgate.net This functionalization is crucial as it can lock the calix nih.govarene into a specific conformation (e.g., cone, partial cone, 1,2-alternate, or 1,3-alternate), which is essential for pre-organizing binding sites for guest molecules. rsc.org
Alkylation is a widely studied modification for the calix nih.govarene series, and methods have been developed to prepare mono-, 1,2-di-, 1,3-di-, tri-, and tetra-ethers. nih.gov The degree of substitution can be controlled by the choice of base, stoichiometry, and reaction conditions.
Mono-etherification: Can be achieved using a weak base with an excess of an alkylating agent or with sodium hydride as the base in a toluene (B28343) solution. nih.gov
1,3-dietherification: This is often achieved using a weaker base like K₂CO₃ or Cs₂CO₃ in a solvent such as acetone or acetonitrile.
Tetra-etherification: Complete substitution is typically accomplished using a strong base like sodium hydride in a solvent like DMF or THF to ensure all four hydroxyl groups are deprotonated and react with the alkylating agent. mdpi.com
A variety of functional groups can be introduced at the lower rim, including allyl groups, benzyl groups, and groups containing amides, pyridyl units, or bipyridine units. nih.gov For example, p-tert-butylcalix nih.govarene derivatives with amido groups at the lower rim have shown excellent properties for binding various metal cations. researchgate.net
| Degree of Substitution | Typical Base | Solvent | Notes | Reference |
| Mono-alkylation | NaH / Ba(OH)₂ | Toluene / DMF | Moderate to good yields | nih.gov |
| 1,3-di-alkylation | K₂CO₃ / Cs₂CO₃ | Acetone / Acetonitrile | Favored with weaker bases | |
| Tetra-alkylation | NaH | DMF / THF | Strong base ensures complete reaction | mdpi.com |
| Proximal 1,2-bis-demethylation | Ti(IV)-assisted reaction | Allows for novel bis-crown ether synthesis | rsc.org |
Etherification and Esterification
Etherification and esterification reactions are fundamental methods for modifying the lower rim of calix researchgate.netarenes. These reactions involve the hydroxyl groups and are often used to introduce alkyl or acyl groups, which can alter the solubility and conformational properties of the macrocycle. Microwave irradiation has been shown to be a highly efficient method for the etherification of p-tert-butylcalix researchgate.netarene with alkyl bromides or ditosylates, leading to the corresponding products in modest yields within a short reaction time.
Water-soluble calix researchgate.netarenes have been prepared by incorporating sulfonate groups at the upper rim and 2,2'-bipyridine groups at the lower rim. nih.gov Etherification has also been carried out on calix researchgate.netarenes in the 1,3-alternate conformation with good yields. nih.gov
Introduction of Diverse Functional Groups
A wide array of functional groups can be introduced onto the calix researchgate.netarene platform, significantly expanding its potential applications. nih.gov These functionalized calixarenes can act as hosts for neutral molecules, cations, and anions. nih.gov
Commonly introduced functional groups include:
Carbonyl nih.gov
Amide nih.gov
Nitrile nih.gov
Schiff-base nih.gov
Phosphonate and phosphine oxide groups azom.com
The introduction of these groups allows for the development of highly preorganized chelating ligands for metal coordination. nih.gov For instance, calix researchgate.netarenes functionalized with isocyanide groups at the upper rim have been studied for their complexation with gold. nih.gov
Stereoselective Functionalization Procedures
The inherent chirality and conformational diversity of calix researchgate.netarenes make stereoselective functionalization a critical area of research. By introducing bulky groups, such as propyl, at the lower rim, the interconversion between the four possible stereoisomers (cone, partial cone, 1,3-alternate, and 1,2-alternate) can be prevented, locking the structure in its cone conformation. rsc.org
Regioselective functionalization of the para-positions at the upper rim is another important strategy. benthamdirect.combohrium.com These methods are crucial for the synthesis of inherently chiral calix researchgate.netarenes with asymmetric substitution. benthamdirect.com The development of catalytic enantioselective methods, such as organocatalyzed aromatic amination, has enabled the desymmetrization of prochiral calix researchgate.netarenes to produce chiral products with high enantioselectivities. nih.gov
Dual Rim Functionalization
Functionalization of both the upper and lower rims of calix researchgate.netarenes leads to the creation of bifunctional molecules with enhanced complexity and potential for advanced applications. maynoothuniversity.ie This dual functionalization allows for the introduction of different types of functionalities, which can act cooperatively. For example, calix researchgate.netarenes have been functionalized with bipyridyl groups at the wide rim and various functionalities like butyl chains, benzyl groups, or alkyl esters at the narrow rim. maynoothuniversity.ie
Advanced Synthetic Strategies
To further expand the utility of calix researchgate.netarenes, advanced synthetic strategies are continuously being developed. These methods aim to create highly complex and functionalized calix researchgate.netarene derivatives in an efficient manner.
Multicomponent Reactions (MCRs) for Highly Functionalized Calixresearchgate.netarene Derivatives
Multicomponent reactions (MCRs) have emerged as a powerful tool in supramolecular chemistry for the synthesis of highly functionalized molecules in a single step. rsc.orgnih.gov MCRs offer several advantages, including operational simplicity, mild reaction conditions, and structural diversity of the products. researchgate.netrsc.orgnih.gov Both upper and lower rim substituted calix researchgate.netarenes have been utilized in multicomponent approaches. nih.gov
One notable example is the Ugi four-component reaction (Ugi-4CR), which has been used to produce a series of calix researchgate.netarene peptoids. nih.gov This reaction involves an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to form α-acylamido amide derivatives. nih.gov
| Multicomponent Reaction | Calix researchgate.netarene Derivative | Key Features | Reference |
| Ugi-4CR | Calix researchgate.netarene peptoids | Peptide-like structures | nih.gov |
| 3-component reaction | Acridine-calix researchgate.netarene derivatives | Investigated for DNA interaction | nih.gov |
| 4-component reaction | Hexaamide derivatives | Increased hydrogen bonding affinity and water solubility | rsc.org |
| Biginelli-3-Component Reaction | Dihydropyrimidine derivatives | Facile and convenient synthesis | researchgate.net |
Synthesis of Dimeric and Oligomeric Calixresearchgate.netarene Systems
The synthesis of dimeric and oligomeric calix researchgate.netarene systems represents a significant advancement in creating larger, more complex host molecules. dntb.gov.ua These systems are formed by linking two or more calix[arene subunits together. dntb.gov.ua This approach allows for the design of flexible molecules capable of recognizing larger guest molecules, from nano-sized particles to large biomolecules. dntb.gov.ua
Various synthetic strategies have been employed to create these larger structures. For example, thiacalix researchgate.netarenes bearing carboxylic acid functions have been used as starting materials for the synthesis of novel calix[arene oligomers connected by amide functions. researchgate.net The cone conformers can react with multiple molecules of 5-amino-calix researchgate.netarene to yield pentakis-calixarenes. researchgate.net
Preparation of Calixacs.orgarene-Based Dendrimers and Hyperbranched Molecules
The unique, pre-organized three-dimensional structure of calix acs.orgarenes makes them exceptional building blocks for the construction of dendrimers and hyperbranched polymers. Their ability to be selectively functionalized at both the upper and lower rims allows for precise control over the architecture of the resulting macromolecules.
Another strategy for the synthesis of calix acs.orgarene-based dendrimers employs "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method offers high efficiency and regioselectivity. In one example, a bis-propargyloxy-p-tert-butyl-calix acs.orgarene was used as the core. Dendritic wedges functionalized with azide groups were then "clicked" onto the alkyne moieties of the calix acs.orgarene, resulting in the formation of glycodendrimers. acs.org This approach allows for the attachment of various functionalities, such as carbohydrates, to the periphery of the dendrimer.
The synthesis of dendrimers containing multiple calix acs.orgarene units has also been reported. In such structures, calix acs.orgarenes can act as both the core and the branching units. A synthetic strategy involved preparing a tetra-amine-tricalix acs.orgarene branching synthon. This was achieved by reacting a dinitro diethyl ester calix acs.orgarene derivative with a tetra-amine calix acs.orgarene. The resulting molecule, containing three calix acs.orgarene moieties, could then be further elaborated to create larger dendritic structures. nih.gov
| Dendrimer Type | Core Moiety | Synthetic Approach | Key Features |
| PAMAM-calix-dendrimer | Thiacalix acs.orgarene | Divergent synthesis (Michael addition, amidation) | Conformational isomers (cone, partial cone, 1,3-alternate) |
| Glycodendrimer | Bis-propargyloxy-p-tert-butyl-calix acs.orgarene | Click Chemistry (CuAAC) | Galactosylated and mannosylated periphery |
| Polycalixarene Dendrimer | Calix acs.orgarene | Convergent synthesis | Calix acs.orgarene units as both core and branches |
Calixacs.orgarene-Nucleoside and Oligonucleotide Hybrids Synthesis
The conjugation of calix acs.orgarenes with nucleosides and oligonucleotides has led to the development of novel materials with potential applications in biotechnology and nanotechnology. These hybrid molecules combine the structural features of the calix acs.orgarene scaffold with the recognition properties of nucleic acids.
A prevalent method for the synthesis of calix acs.orgarene-nucleoside hybrids is through the formation of amide bonds. This typically involves a reaction between an amino-functionalized calix acs.orgarene and a carboxyl-functionalized nucleoside. For example, 1,3-diaminocalix acs.orgarene can be reacted with thymidine derivatives that have been modified to include a carboxylic acid group. The use of peptide coupling reagents, such as O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU), facilitates this reaction, leading to the formation of the desired hybrid molecule in good yields. nih.gov X-ray crystallography of these hybrids has revealed that the calix acs.orgarene moiety often adopts a pinched-cone conformation. nih.gov
These calix acs.orgarene-nucleoside hybrids can then serve as building blocks for the synthesis of more complex calix acs.orgarene-oligonucleotide conjugates. The hybrid nucleoside, bearing the calix acs.orgarene unit, can be converted into a phosphoramidite and incorporated into an oligonucleotide sequence using standard automated DNA synthesis techniques. nih.gov This allows for the precise placement of the calix acs.orgarene moiety within a DNA or RNA strand. Such modifications have been shown to induce specific structural conformations, such as V-shaped oligodeoxyribonucleotides, which are of interest for the construction of programmed nanostructures. nih.govnih.gov
The synthesis of amphiphilic calix acs.orgarene derivatives bearing a nucleobase on the lower rim has also been achieved. This was accomplished by the condensation of a calix acs.orgarenediamine with a nucleobase-N-acetic acid derivative in the presence of 1,1'-carbonyldiimidazole (CDI). tandfonline.com These molecules have been shown to interact with complementary nucleosides at the air-water interface, demonstrating the potential for molecular recognition applications. tandfonline.com
Furthermore, calix acs.orgarenes functionalized with cationic groups have been explored as vectors for the delivery of oligonucleotides, including peptide nucleic acids (PNAs) and miRNA mimics, into cells. nih.gov The synthesis of these vectors involves modifying the calix acs.orgarene scaffold with polyamine or guanidinium (B1211019) groups to impart a positive charge, which facilitates interaction with the negatively charged phosphate (B84403) backbone of nucleic acids.
| Hybrid Type | Calix acs.orgarene Derivative | Nucleic Acid Component | Linkage | Synthetic Method |
| Calix acs.orgarene-Nucleoside | 1,3-Diaminocalix acs.orgarene | Carboxyl-functionalized thymidine | Amide | Peptide coupling (TBTU) |
| Calix acs.orgarene-Oligonucleotide | Calix acs.orgarene-nucleoside phosphoramidite | Oligonucleotide | Phosphodiester | Automated DNA synthesis |
| Amphiphilic Calix acs.orgarene-Nucleobase | Calix acs.orgarenediamine | Uracil, Thymine, or Adenine-N-acetic acid | Amide | Condensation with CDI |
Conformational Dynamics and Control in Calix 1 Arene Systems
Intrinsic Conformations of Calixcore.ac.ukarene
Calix core.ac.ukarenes can adopt several stable conformations, primarily determined by the relative orientation of the four aromatic rings. The most commonly recognized limiting conformations are:
Cone: All four phenolic units point to the same side of the macrocyclic ring, forming a cone shape. This conformation is often stabilized by intramolecular hydrogen bonding between the hydroxyl groups on the lower rim. researchgate.netresearchgate.netrsc.orgnih.govresearchgate.netmdpi.comresearchgate.netnankai.edu.cn
Partial Cone: Two adjacent phenolic units are oriented in one direction, while the other two are oriented in the opposite direction. This leads to a less symmetrical, "pinched" or "flattened" cone appearance. researchgate.netresearchgate.netnih.govmdpi.comnankai.edu.cnmdpi.comnankai.edu.cnnih.govutwente.nl
1,2-Alternate: Two opposing phenolic units are oriented in one direction, and the other two opposing units are oriented in the opposite direction, but in a staggered manner. researchgate.netresearchgate.netnih.govnankai.edu.cnmdpi.comnankai.edu.cn
1,3-Alternate: Two opposing phenolic units are oriented in one direction, and the other two opposing units are oriented in the opposite direction, with the pairs being directly across from each other. researchgate.netresearchgate.netnih.govnankai.edu.cnmdpi.comnankai.edu.cnpsu.eduresearchgate.netlew.ro
The parent p-tert-butylcalix core.ac.ukarene typically favors the cone conformation in its free hydroxylated form due to strong intramolecular hydrogen bonding. nih.govresearchgate.netpsu.edu However, derivatization, particularly at the lower rim (phenolic oxygen atoms), can significantly alter these preferences. core.ac.ukrsc.orgcapes.gov.br
Factors Influencing Conformational Preferences
The specific conformation adopted by a calix core.ac.ukarene derivative is a result of a complex interplay of various factors:
The hydroxyl groups on the lower rim of calix core.ac.ukarenes play a critical role in stabilizing specific conformations, most notably the cone form, through a network of intramolecular hydrogen bonds. researchgate.netnih.govresearchgate.netresearchgate.netnankai.edu.cnacs.org These hydrogen bonds create a pre-organized structure. When these hydroxyl groups are functionalized, for instance, by alkylation, the hydrogen bonding network is disrupted, leading to a greater preference for other conformations like the 1,3-alternate or partial cone, or increased conformational flexibility. rsc.orgpsu.eduacs.org The strength and geometry of these hydrogen bonds are crucial in determining the energy landscape of the macrocycle. researchgate.netresearchgate.net
Electrostatic interactions between the aromatic rings can also influence conformational stability. Repulsive forces between electron-rich regions of adjacent rings can favor conformations that minimize these interactions. Conversely, attractive forces can stabilize certain arrangements. For example, methoxy-substituted calix core.ac.ukarenes can experience electrostatic repulsions that destabilize the 1,3-alternate and 1,2-alternate conformations, favoring the cone or partial cone forms. researchgate.net Similarly, the presence of electronegative substituents, such as halogens or nitrogen atoms, on the aromatic rings can alter these electrostatic contributions. researchgate.netacs.org
The methylene (B1212753) bridges connecting the phenolic units provide a degree of flexibility to the calix core.ac.ukarene framework, allowing for rotation around the C-C bonds. researchgate.netacs.orgresearchgate.net This inherent flexibility permits the macrocycle to transition between different conformations. The nature of the bridging units, such as the presence of substituents on the methylene carbons, can impact this flexibility and influence the energy barriers for conformational interconversion. acs.orgpsu.edumdpi.com While the parent calix core.ac.ukarene exhibits dynamic conformational interconversion, derivatization with bulky groups, particularly at the lower rim, can effectively "lock" the molecule into a specific conformation by sterically hindering the rotation required for interconversion. core.ac.ukrsc.org
The nature, position, and bulkiness of substituents on the calix core.ac.ukarene skeleton profoundly influence its conformational preferences and stability.
Lower Rim Substituents: Alkylation or other functionalization of the phenolic hydroxyl groups (lower rim) is a primary method for controlling conformation. Replacing the hydrogen atoms of the hydroxyl groups with bulky alkyl chains (e.g., n-propyl, n-butyl) can sterically hinder the rotation of the aromatic rings, effectively immobilizing the macrocycle into a specific conformation, often the cone. core.ac.ukrsc.orgpsu.edu Conversely, introducing specific functional groups can stabilize less common conformations or even induce conformational switching. core.ac.ukchemistryviews.org
Upper Rim Substituents: Substituents at the para position of the phenolic rings (upper rim) generally have a less direct impact on conformational stability compared to lower rim substituents, but they can still influence electronic properties and steric interactions. capes.gov.br However, functionalization at the upper rim can be used to tailor host-guest interactions. mdpi.comrsc.orgmdpi.comacs.org
Bridge Substituents: Introducing substituents onto the methylene bridges can also significantly affect conformational preferences. For example, alkyl or aryl groups on the bridges can lead to diastereomeric conformations, with substituents preferentially occupying equatorial positions to minimize steric strain. mdpi.comacs.orgpsu.edumdpi.com
Conformational Isomerism and its Impact on Host-Guest Interactions
The distinct three-dimensional arrangements of the calix core.ac.ukarene conformations directly influence their ability to bind and recognize guest molecules. mdpi.comnankai.edu.cnacs.orgmdpi.comacs.org The size, shape, and electronic distribution of the cavity formed by each conformer are unique, leading to differential binding affinities and selectivities.
Cavity Size and Shape: The cone conformation typically presents a well-defined cavity, suitable for binding guests of complementary size. mdpi.com In contrast, the 1,3-alternate conformation, with its more open structure, may interact differently with guests. researchgate.netmdpi.com
Interaction Sites: The orientation of the aromatic rings and the accessibility of the phenolic hydroxyl groups (or their derivatives) within each conformation dictate the types of interactions possible, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govrsc.orgmdpi.comacs.org For instance, the electronic properties of the aromatic rings, particularly those facing the cavity, play a significant role in cation-π interactions. nih.govmdpi.comacs.org
Dynamic vs. Rigid Hosts: While flexible calixarenes can adapt their conformation to accommodate a range of guests, rigidified calixarenes locked into a specific conformation offer enhanced selectivity and predictable binding. core.ac.ukrsc.orgoup.com Conformational switching can also be exploited to create stimuli-responsive materials, where guest binding is modulated by external triggers like light or pH. core.ac.ukchemistryviews.orgrsc.org
The ability to control and fine-tune the conformation of calix core.ac.ukarenes through chemical modification is therefore paramount for designing sophisticated molecular recognition systems and advanced materials.
Conformational Dynamics and Control in Calixchemrxiv.orgarene Systems
The conformational landscape of calix chemrxiv.orgarenes is rich and dynamic, with the molecules capable of interconverting between several distinct forms, primarily the cone, partial cone, 1,2-alternate, and 1,3-alternate conformations. The relative stability and interconversion rates of these conformers are influenced by substituents on the upper and lower rims, as well as by the surrounding environment, such as solvent and temperature. The ability to selectively stabilize or switch between these conformations is a cornerstone of their application in molecular design.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method widely utilized to investigate the electronic structure and conformational preferences of calix chemrxiv.orgarenes. DFT calculations allow researchers to model molecular geometries, determine the relative energies of different conformers, and predict transition states and energy barriers for conformational interconversions mdpi.comchemrxiv.orgtandfonline.comresearchgate.netrsc.orgresearchgate.net. By employing various functionals and basis sets, DFT studies can accurately predict structural parameters, hydrogen bonding patterns, and chemical shifts, providing valuable insights that complement experimental observations mdpi.comchemrxiv.orgtandfonline.comrsc.org. For instance, DFT has been used to confirm that the partial cone conformation can be the global thermodynamic minimum for certain substituted calix chemrxiv.orgarenes researchgate.net. Furthermore, DFT calculations, often combined with Boltzmann weighting, are employed to predict NMR chemical shifts, aiding in the assignment of experimental spectra and the validation of proposed structures mdpi.comchemrxiv.org.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of calix chemrxiv.orgarenes by modeling the movement of atoms over time. These simulations track the trajectories of molecules, allowing for the observation of conformational transitions, the identification of key degrees of freedom driving these changes, and the assessment of the flexibility of the macrocyclic framework chemrxiv.orgtandfonline.comresearchgate.netresearchgate.netnih.gov. MD simulations can reveal how substituents or guest molecules influence the dynamic interplay between different conformations, providing a temporal resolution that is complementary to static structural analyses. For example, MD has been used to study the dynamics of calix chemrxiv.orgarene-based supramolecular systems and to understand the energy landscape governing molecular interactions researchgate.netnih.gov.
Metadynamics Analysis
Metadynamics (MTD) is an advanced computational technique that enhances the exploration of complex free energy landscapes, making it particularly suitable for studying rare events and slow conformational transitions in molecules like calix chemrxiv.orgarenes acs.orgresearchgate.netacs.orgnih.govbiorxiv.org. By applying a history-dependent bias potential along chosen collective variables (CVs), metadynamics systematically samples previously unvisited regions of the conformational space. This allows for the reconstruction of free energy surfaces, identification of stable conformational families, and determination of pathways and barriers for interconversion acs.orgresearchgate.netacs.orgnih.govbiorxiv.org. MTD has been employed to map out the conformational free energy surface of calix chemrxiv.orgarene derivatives, defining stable conformational families and providing detailed insights into their dynamic behavior acs.orgresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ROESY, Variable Temperature 1H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable experimental tool for probing the conformational dynamics of calix chemrxiv.orgarenes in solution. Techniques such as Variable Temperature ¹H NMR (VT ¹H NMR) are crucial for studying the temperature-dependent interconversion between conformers. Changes in chemical shifts and signal multiplicities as a function of temperature provide direct evidence for conformational exchange and allow for the determination of activation energies and rate constants chemrxiv.orgmdpi.comresearchgate.netrsc.orgacs.org. For instance, the characteristic signals of tert-butyl groups or hydroxyl protons can change dramatically with temperature, indicating the onset or cessation of conformational transitions mdpi.comacs.org. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are also vital for determining through-space proximity between protons, which helps to assign specific conformations and map out the spatial relationships within the molecule chemrxiv.orgacs.orgacs.org. NMR is particularly effective in distinguishing between the cone and partial cone conformations, as well as identifying the presence of multiple conformers in equilibrium chemrxiv.orgmdpi.comacs.org.
X-ray Crystallography for Solid-State Conformations
X-ray crystallography provides high-resolution structural information about calix chemrxiv.orgarenes in the crystalline state, offering a definitive view of their solid-state conformations chemrxiv.orgtandfonline.comresearchgate.netresearchgate.net. While crystal packing forces can influence the observed conformation, X-ray diffraction data is essential for understanding the intrinsic structural preferences of modified calix chemrxiv.orgarenes and for validating computational models. Studies have revealed that calix chemrxiv.orgarenes can adopt various conformations, including cone and alternate forms, in the solid state, and sometimes exhibit solid-state conformational changes chemrxiv.orgtandfonline.comresearchgate.netresearchgate.net. For example, X-ray analysis has confirmed cone conformations in some bridged calix chemrxiv.orgarenes tandfonline.com and has been used to characterize different polymorphic forms arising from conformational switches researchgate.net.
Data Tables
Table 1: Quantitative Data on Calix chemrxiv.orgarene Conformational Dynamics
| Property | Compound/System | Value | Conditions | Reference |
| Conformer Ratio | Compound 10 (Nitrobenzene derivative) | Cone:Partial Cone = 43:57 | CDCl₃, -30°C | acs.org |
| Interconversion Rate (Flip-flop of H-bond array) | Parent Calix chemrxiv.orgarene | 1.4 × 10² – 4.2 × 10⁴ s⁻¹ | Nonpolar solvent, 221–304 K | rsc.org |
| Interconversion Rate | Compound 7 (Bridged calix chemrxiv.orgarene) | 111.0 s⁻¹ | DMSO-d₆, 50°C | acs.org |
| Interconversion Rate | Compound 7 (Bridged calix chemrxiv.orgarene) | 94.6 s⁻¹ | CD₃OD, 27°C | acs.org |
| Activation Enthalpy (H-bond array flip-flop) | Parent Calix chemrxiv.orgarene | 36.8 kJ/mol | Nonpolar solvent | rsc.org |
| Activation Gibbs Energy (Conformer Interconversion) | Co(II) calix chemrxiv.orgarene complex (pinched cone ↔ pinched cone) | 40 ± 3 kJ/mol | 298 K | researchgate.net |
| Conformer Interconversion Barrier | Parent p-tert-butylcalix chemrxiv.orgarene (cone⇔cone topomerisation) | 15.7 kcal/mol | CDCl₃ | chemrxiv.org |
| Dimerization Energy | Calix chemrxiv.orgarene derivatives dimerizing upon CO₂ binding (fully outward carbamic hydrogens) | -31.1 kcal/mol | Chloroform | acs.org |
Molecular Recognition and Host Guest Chemistry of Calix 1 Arene
Recognition of Anions
Calix nih.govarenes have emerged as prominent receptors for anions, driven by the significant roles anions play in biological, environmental, and chemical processes. The recognition of anions by calix nih.govarenes is primarily mediated through non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking between the host's cavity and the guest anion. mdpi.comnankai.edu.cnresearchgate.nettandfonline.comacs.orgmdpi.com
Functionalization of the calix nih.govarene scaffold is crucial for enhancing anion binding. For instance, the introduction of phosphonium (B103445) groups at the upper rim has led to receptors with strong interactions with anions like perchlorate (B79767) (ClO₄⁻), iodide (I⁻), and thiocyanate (B1210189) (SCN⁻). tandfonline.com Similarly, urea (B33335) and thiourea (B124793) moieties appended to the calix nih.govarene framework have demonstrated effective recognition of various anions, including halides, carboxylates (e.g., acetate, benzoate), and phosphates, often through cooperative hydrogen bonding. researchgate.netacs.org The incorporation of azocalix nih.govarene units has also yielded selective fluoride (B91410) (F⁻) anion receptors, which exhibit rapid chromogenic responses upon binding. mdpi.com Furthermore, calix nih.govarene derivatives functionalized with amide ferrocene (B1249389) units have been developed as electrochemical sensors for carboxylate anions. nih.gov The presence of alkali metal cations can sometimes cooperatively enhance the binding of anions to calix nih.govarene receptors. rsc.org
| Recognized Anion | Example Calix nih.govarene Derivative Class | Primary Recognition Mechanism(s) | Notes |
| Cl⁻, Br⁻, I⁻ | Phosphonium-functionalized | Hydrogen bonding, Electrostatic | Selective binding observed in ISEs. tandfonline.com |
| F⁻ | Azocalix nih.govarene | Hydrogen bonding | Fast chromogenic response. mdpi.com |
| Acetate (CH₃COO⁻) | Urea/Thiourea-functionalized | Hydrogen bonding | High affinity, selective binding. acs.org |
| Benzoate (C₆H₅COO⁻) | Urea/Thiourea-functionalized | Hydrogen bonding | High affinity, selective binding. acs.org |
| H₂PO₄⁻ | Urea/Thiourea-functionalized | Hydrogen bonding | Selective binding. acs.org |
| HP₂O₇³⁻ | Urea/Thiourea-functionalized | Hydrogen bonding | Selective binding. acs.org |
| ClO₄⁻ | Phosphonium-functionalized | Electrostatic | High affinity, selective binding. tandfonline.com |
| SCN⁻ | Phosphonium-functionalized | Electrostatic | High affinity, selective binding. tandfonline.com |
| Carboxylates | Calix nih.govarene diamide (B1670390) | Hydrogen bonding | Recognition of -COOH side chains. nih.govacs.org |
Recognition of Neutral Molecules
Calix nih.govarenes possess a well-defined hydrophobic cavity that can effectively encapsulate neutral molecules. This recognition is governed by the complementarity in size and shape between the host cavity and the guest molecule, as well as by various non-covalent forces such as van der Waals interactions, π-π stacking, and hydrogen bonding. mdpi.comacs.orgresearchgate.netacs.org The rigidity and pre-organized nature of the calixarene (B151959) framework contribute significantly to the efficiency and selectivity of this binding process. mdpi.comacs.org
Organic Small Molecules
A variety of small organic molecules can be recognized and bound within the cavities of calix nih.govarenes. Examples include polar molecules like acetonitrile, butylamine, and nitromethane, as well as aromatic compounds like toluene (B28343) and pyrazine. researchgate.netnih.govresearchgate.net The inclusion of these guests is often facilitated by functional groups on the calixarene, such as diamide bridges, which can create specific binding pockets. nih.gov Furthermore, polyaromatic calix nih.govarenes, such as calix nih.govpyrenes, have demonstrated enhanced binding affinities for planar, electron-deficient organic cations, like N-methylpyridinium, through π-π interactions. acs.org
Dioxins Adsorption
While specific research extensively detailing dioxin adsorption by calix nih.govarenes is less prominent in the immediate search results compared to other guest types, the general capability of calixarenes to adsorb organic pollutants is well-established. mdpi.com The inherent cavity structure of calix nih.govarenes, coupled with appropriate functionalization to enhance interactions with the planar structure of dioxins, suggests their potential utility in the adsorption and removal of such environmental contaminants. mdpi.com
Explosives (e.g., Trinitrophenol)
Calix nih.govarenes have garnered significant attention as chemosensors for nitroaromatic compounds (NACs), a class that includes many common explosives. mdpi.commdpi.comresearchgate.netresearchgate.netacs.orgnanobioletters.comresearchgate.netnih.govresearchgate.netacs.org Trinitrophenol (TNP), also known as picric acid, is a frequently targeted analyte due to its widespread use and hazardous nature. mdpi.comresearchgate.netacs.orgnanobioletters.comnih.govresearchgate.netacs.org The detection mechanisms typically involve fluorescence modulation, such as quenching or enhancement, often driven by photo-induced electron transfer (PET) or charge-transfer interactions between the calixarene host and the electron-deficient nitroaromatic guest. mdpi.comresearchgate.netacs.orgnih.govresearchgate.net
Calix nih.govarene derivatives functionalized with fluorophores like pyrene, carbazole, or naphthalimide have shown remarkable sensitivity and selectivity towards NACs. mdpi.commdpi.comresearchgate.netresearchgate.netacs.orgresearchgate.netnih.govresearchgate.netacs.org For example, dipyrenylcalix nih.govarenes and tetrapyrenyl calix nih.govarene conjugates exhibit significant fluorescence changes upon binding TNP, enabling its detection even in mixtures with other nitroaromatics. acs.orgnih.govresearchgate.netacs.org The binding affinity often correlates with the electron affinity of the NACs, with TNP frequently showing the strongest interaction. mdpi.comresearchgate.net The specific conformation of the calix nih.govarene and the nature of its appended groups are critical for achieving high sensing performance. researchgate.netacs.orgacs.org
| Analyte (Explosive) | Example Calix nih.govarene Sensor Type | Detection Mechanism | Key Features |
| Trinitrophenol (TNP) | Tetrapyrenyl calix nih.govarene | Fluorescence enhancement | High sensitivity and selectivity for TNP over other NACs. acs.orgresearchgate.netacs.org |
| Trinitrophenol (TNP) | Dipyrenyl calix nih.govarene | Fluorescence quenching (excimer) | Detection of TNP down to ppb levels. nih.gov |
| Trinitrophenol (TNP) | Naphthalimide conjugate | Fluorescence quenching | Selective detection of TNP; reversible when hybridized with carrageenan. acs.org |
| TNT, 2,4-DNT, NB | Calix nih.govarene-PPE-Carbazole polymers | Fluorescence quenching | High sensitivity and selectivity in solution and vapor phases. mdpi.comresearchgate.net |
| Nitroaromatics | Calix nih.govarene-based polymers | Fluorescence quenching | Detection of NACs based on electron affinities. mdpi.comresearchgate.net |
Recognition of Biomolecules
Amino Acids
The recognition of amino acids by calix nih.govarenes is a well-studied area, with selectivity often dictated by the amino acid's charge, polarity, and functional groups. acs.orgmdpi.comrsc.orgresearchgate.netresearchgate.netuniv.kiev.uarsc.orgresearchgate.netrsc.org Sulfonatocalix nih.govarenes, for example, exhibit affinity for basic amino acids like lysine (B10760008) and arginine, with certain derivatives showing high selectivity for specific modified amino acids like trimethyllysine. rsc.orgacs.orgnih.gov Calix nih.govarenes functionalized with acidic groups, such as carboxylic or phosphonic acids, can effectively interact with amino acids via hydrogen bonding and electrostatic interactions. researchgate.netresearchgate.netuniv.kiev.uaresearchgate.net
Specific examples include the recognition of acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu) by calix nih.govarene conjugates bearing carboxylic acid moieties, which often results in detectable fluorescence changes. nih.govacs.orgmdpi.comresearchgate.net Metal complexes of calix nih.govarenes, such as those involving copper (Cu²⁺) or zinc (Zn²⁺), have also been developed for the selective sensing of amino acids like cysteine and histidine. mdpi.comrsc.org Furthermore, the development of chiral calix nih.govarenes has enabled enantioselective recognition of amino acids and related chiral molecules. rsc.orgrsc.orgisuct.ru The binding constants for these interactions vary considerably depending on the specific calixarene structure and the amino acid involved. nih.govresearchgate.netuniv.kiev.ua
| Amino Acid | Example Calix nih.govarene Derivative Class | Interaction Type / Detection Method | Key Features |
| Lysine | Sulfonatocalix nih.govarene | Encapsulation, Hydrophobic | High affinity, selective binding to basic amino acids. rsc.orgacs.orgnih.gov |
| Arginine | Sulfonatocalix nih.govarene | Encapsulation, Hydrophobic | High affinity, selective binding to basic amino acids. rsc.orgacs.orgnih.gov |
| Arginine | Carboxylic acid-functionalized | Electrostatic, Hydrogen bonding | Detected via electrochemical impedance spectroscopy (EIS). researchgate.netresearchgate.net |
| Lysine | Carboxylic acid-functionalized | Electrostatic, Hydrogen bonding | Detected via electrochemical impedance spectroscopy (EIS). researchgate.netresearchgate.net |
| Aspartic Acid (Asp) | Carboxylic acid-functionalized | Fluorescence quenching | Selective recognition of acidic amino acids. nih.govacs.orgmdpi.comresearchgate.net |
| Glutamic Acid (Glu) | Carboxylic acid-functionalized | Fluorescence quenching | Selective recognition of acidic amino acids. nih.govacs.orgmdpi.comresearchgate.net |
| Cysteine | Zn²⁺ complex of triazole-calix nih.govarene | Fluorescence enhancement | Selective recognition among amino acids. mdpi.com |
| Cysteine | Cu²⁺ complex of functionalized | Colorimetric change | Selective interaction with cysteine among 18 tested amino acids. rsc.org |
| Amino Alcohols | Chiral calix nih.govarene crown-6 | Hydrogen bonding | Enantioselective recognition of (S)-aminoalcohols. rsc.org |
List of Compounds Mentioned:
Calix nih.govarene
Trinitrophenol (TNP) / Picric Acid
2,4,6-trinitrotoluene (B92697) (TNT)
2,4-dinitrotoluene (B133949) (2,4-DNT)
Nitrobenzene (NB)
4-nitrophenol (B140041) (4NP)
Lysine
Arginine
Cysteine
Glutamic acid (Glu)
Aspartic acid (Asp)
Histidine
Trimethyllysine
GSH (Glutathione reduced)
GSSG (Glutathione oxidized)
F⁻ (Fluoride)
Cl⁻ (Chloride)
Br⁻ (Bromide)
I⁻ (Iodide)
CH₃COO⁻ (Acetate)
C₆H₅COO⁻ (Benzoate)
H₂PO₄⁻ (Dihydrogen phosphate)
HP₂O₇³⁻ (Diphosphate)
ClO₄⁻ (Perchlorate)
SCN⁻ (Thiocyanate)
CO₃²⁻ (Carbonate)
HSO₄⁻ (Bisulfate)
N-methylpyridinium
Acetonitrile
Toluene
Pyrazine
Butylamine
Nitromethane
Ammonia (NH₃)
Sulfur Dioxide (SO₂)
Water (H₂O)
Oxygen (O₂)
Hydrogen (H₂)
Nitrogen (N₂)
Nitrous Oxide (N₂O)
Carbon Dioxide (CO₂)
Hydrogen Cyanide (HCN)
Self Assembly and Supramolecular Architectures Involving Calix 1 Arene
Principles of Calixrsc.orgarene Self-Assembly
The self-assembly of calix rsc.orgarene derivatives is primarily driven by a combination of non-covalent interactions. These include:
Hydrogen Bonding: Functional groups such as hydroxyls, ureas, and carboxylic acids attached to the calix rsc.orgarene rims can form strong hydrogen bonds, leading to the formation of ordered assemblies researchgate.netresearchgate.nettandfonline.comnankai.edu.cnpnas.orgresearchgate.net. These interactions are directional and can dictate the specific arrangement of molecules.
π-π Stacking: The aromatic nature of the calix rsc.orgarene rings allows for π-π stacking interactions between adjacent macrocycles, contributing to the stability of aggregated structures nankai.edu.cnacs.org.
Hydrophobic Interactions: In aqueous solutions, the hydrophobic portions of amphiphilic calix rsc.orgarene derivatives tend to aggregate to minimize contact with water, driving the formation of structures like micelles and vesicles researchgate.netnih.govacs.org.
Host-Guest Interactions: The pre-organized cavity of calix rsc.orgarene can encapsulate guest molecules, which can template or stabilize self-assembled structures rsc.orgacs.orgacs.orgbeilstein-journals.orgmdpi.com.
Ionic Interactions: Charged groups on calix rsc.orgarene derivatives, such as sulfonate or ammonium (B1175870) moieties, can engage in electrostatic interactions, influencing self-assembly, particularly in aqueous media nankai.edu.cnresearchgate.netmdpi.com.
The specific driving forces—whether enthalpic or entropic—for molecular recognition and assembly can vary depending on the nature of the calix rsc.orgarene derivative and the guest molecule nih.govnih.govresearchgate.net.
Formation of Dimeric and Polymeric Structures
Calix rsc.orgarenes readily form dimeric and polymeric structures through various self-assembly processes.
Hydrogen bonding is a cornerstone for the formation of dimeric and polymeric calix rsc.orgarene assemblies. For instance, tetraurea functionalized calix rsc.orgarenes are well-known to form dimeric capsules held together by a network of 16 hydrogen bonds pnas.orgresearchgate.netacs.org. Similarly, carboxylic acid-functionalized calix rsc.orgarenes can form stable dimeric structures through hydrogen bonding between the carboxyl groups at the upper rim rsc.orgresearchgate.netresearchgate.net. These hydrogen-bonded dimers can further aggregate to form polymeric structures, such as linear chains or more complex supramolecular polymers tandfonline.comnankai.edu.cnrsc.org. The specific arrangement (e.g., head-to-head or head-to-tail) is dictated by the functional groups and their positioning rsc.org.
Covalent linkage provides a more robust method for creating dimeric and polymeric structures. These can be achieved through various coupling reactions, such as olefin metathesis or click chemistry, connecting calix rsc.orgarene units via flexible or rigid linkers beilstein-journals.orgmdpi.comresearchgate.net. For example, bis-calix rsc.orgarenes linked by covalent bonds can form well-defined dimeric capsules or extended polymeric networks researchgate.netdntb.gov.ua. These covalently linked systems often exhibit enhanced stability and precise structural control compared to their non-covalently assembled counterparts.
Micelle and Vesicle Formation
Amphiphilic calix rsc.orgarene derivatives, possessing both hydrophilic and hydrophobic moieties, are capable of self-assembling into micelles and vesicles in aqueous solutions researchgate.netnih.govmdpi.comnih.govresearchgate.netrsc.org. The hydrophobic tails of the calix rsc.orgarene molecules aggregate in the core, while the hydrophilic heads orient towards the solvent.
Micelles: These are typically spherical aggregates where the hydrophobic parts are sequestered internally, and the hydrophilic parts form the outer shell. The formation of calix rsc.orgarene-based micelles has been observed with various hydrophilic head groups, such as choline (B1196258) phosphate (B84403) rsc.org or mannose units nih.govresearchgate.net. The critical micelle concentration (CMC) and the size of these micelles are influenced by the length of the alkyl chains and the nature of the head groups nih.govrsc.org.
Vesicles: These are hollow, spherical structures composed of a bilayer membrane. Carboxylated calix rsc.orgarene derivatives have been shown to form vesicles in dilute aqueous solutions researchgate.net. Similarly, calix rsc.orgarenes with guanidinium (B1211019) groups have also demonstrated the ability to form bilayer vesicles in ethanol (B145695) oup.com. The formation of vesicles is often favored by specific molecular designs that promote bilayer packing.
Nanotube Formation
Calix rsc.orgarene derivatives can also self-assemble into one-dimensional nanostructures, including nanotubes. These structures are typically formed through directed self-assembly driven by hydrogen bonding and π-π stacking interactions. For instance, calix rsc.orgarenes functionalized with specific side arms can form columnar structures that, under certain conditions, can roll up to form nanotubes researchgate.net. The precise control over the molecular structure and assembly conditions is crucial for the successful formation of these nanostructures.
Molecular Capsules
One of the most extensively studied supramolecular architectures involving calix rsc.orgarenes is the molecular capsule. These are discrete, cage-like structures formed by the dimerization of two calix rsc.orgarene units, creating an internal cavity capable of encapsulating guest molecules rsc.orgpnas.orgresearchgate.netacs.org.
Hydrogen-Bonded Capsules: The most common type of calix rsc.orgarene capsule is formed through the self-assembly of tetraurea-functionalized calix rsc.orgarenes. The urea (B33335) groups on the upper rim act as hydrogen bond donors and acceptors, forming a stable dimeric structure sealed by a ring of hydrogen bonds pnas.orgresearchgate.netacs.org. These capsules can encapsulate a variety of small molecules, with the cavity size being tunable by modifying the calix rsc.orgarene structure acs.org.
Covalently Linked Capsules: In addition to hydrogen-bonded assemblies, covalent strategies have also been employed to construct molecular capsules, offering greater stability rsc.orgresearchgate.net. These involve linking calix rsc.orgarene units through covalent bonds, often using olefin metathesis or other cross-coupling reactions, to form rigid or semi-rigid cage structures researchgate.net.
Metal-Organic Capsules: Calix rsc.orgarene derivatives with coordinating groups, such as carboxylates, can also act as ligands in the formation of metal-organic capsules, where metal ions bridge the calix rsc.orgarene units to form discrete supramolecular cages rsc.orgacs.org.
The ability of calix rsc.orgarenes to form these diverse supramolecular architectures highlights their significance as fundamental building blocks in supramolecular chemistry, enabling applications ranging from molecular recognition and sensing to drug delivery and catalysis.
Self-Assembled Monolayers
Self-assembled monolayers (SAMs) of calix mdpi.comarene derivatives have been successfully fabricated on various surfaces, particularly gold and oxide surfaces. These monolayers are formed by the chemisorption of functionalized calix mdpi.comarenes onto the substrate, creating a well-ordered molecular layer.
On Gold Surfaces: Calix mdpi.comarenes functionalized with thiol groups at the upper rim can form stable SAMs on gold surfaces. For instance, a calix mdpi.comarene derivative with a crown-5 moiety and thioether groups in the 1,3-alternate conformation was shown to form a monomolecular layer on gold. Spectroscopic ellipsometry (SE) and scanning tunneling microscopy (STM) confirmed the formation of a high-density monolayer, characterized by pits indicative of organosulphur SAMs nih.gov. Cyclic voltammetry (CV) studies on these SAMs revealed passivation of the electrode and selectivity for complexing K⁺ and Ba²⁺ ions, demonstrating the utility of these SAMs for ion sensing nih.gov.
On Oxide Surfaces: Calix mdpi.comarenes bearing silane (B1218182) groups at the lower rim can form covalent SAMs on hydrophilic oxide surfaces like quartz and silicon wafers. Photofunctional calix mdpi.comarenes with chromophores attached to the upper rim were used to create nanoscale thin films. These films, with thicknesses between 1.2–2.1 nm, were characterized by X-ray specular reflectivity and atomic force microscopy (AFM). Optical spectroscopy indicated strong electronic interactions between perylene-bis(dicarboximide) dimers, while naphthalene-based dimers showed minimal interaction, highlighting the influence of chromophore structure on film properties acs.org.
Functionalization and Orientation Control: Calix mdpi.comarene derivatives with different functional groups at the lower rim (e.g., ethylester, carboxylic acid, crown ether) and a thiol at the upper rim were used to create SAMs on gold. These SAMs were employed to control the orientation of immobilized antibodies. Surface plasmon resonance (SPR) studies indicated that the SAM's dipole moment influenced antibody orientation, suggesting that calix mdpi.comarene SAMs are valuable for developing site-directed protein chips mdpi.com.
Supramolecular Gels
Calix mdpi.comarene derivatives have emerged as effective low-molecular-weight gelators, capable of forming supramolecular gels through various non-covalent interactions. These gels exhibit tunable rheological properties and responsiveness to external stimuli.
High-Strength Organogels and Hydrogels: Research has demonstrated the formation of high-tensile-strength supramolecular hydrogels from calix mdpi.comarene-based gelator precursors. By controlling the concentration of hydrochloric acid during hydrazone formation, the mechanical and ductile properties of the gels could be tuned. Organogels formed without HCl exhibited tensile strengths exceeding 40 MPa, among the strongest reported for self-assembled gels. Subsequent treatment with water led to hydrogels with 7,000- to 10,000-fold enhanced mechanical properties due to further hydrazone formation nih.gov.
Ion-Triggered Gelation: Metal ion complexation can also induce gelation. For example, supramolecular gels based on calix mdpi.comarene tetraacetate were prepared in the presence of K⁺ and Rb⁺ ions. The Rb⁺ gel exhibited higher mechanical stability than the K⁺ gel, attributed to a framework stabilized by both hydrogen bonds and coordination bonds, whereas the K⁺ gel framework was primarily stabilized by hydrogen bonds acs.org.
Solvent-Dependent Gelation: The gelation behavior of calix mdpi.comarene derivatives can be highly dependent on the solvent system. A novel dimeric cholesteryl derivative of calix mdpi.comarene was found to gel only specific mixtures of solvents, such as n-decane and acetonitrile, within defined volume ratios. AFM and SEM studies revealed the formation of micro-/nano-rods, fibers, and networked structures in these mixtures. Notably, a gel with a 1:1 solvent mixture and 2.5% (w/v) gelator concentration displayed reversible thixotropic properties rsc.org.
Driving Forces for Gelation: Calix mdpi.comarene-based supramolecular gels can be constructed using various driving forces, including cation- or anion-directed assembly, binary systems involving calix mdpi.comarenes and other compounds, and self-assembled networks of calix mdpi.comarene derivatives researchgate.net.
Calixmdpi.comarene-Based Porous Organic Nanosheets
Calix mdpi.comarene units can be incorporated into porous organic polymers and nanosheets, creating materials with high surface areas and tunable pore structures. These materials are explored for applications in separation, adsorption, and catalysis.
Synthesis of Porous Polymers: Calix mdpi.comarene derivatives have been used as building blocks for porous covalent polymers. For instance, Sonogashira–Hagihara cross-coupling reactions between tetra-bromocalix mdpi.comarene and ethynyl-functionalized linkers have yielded porous polymers with high surface areas (up to 450 m²/g for fluorinated versions). These materials have demonstrated efficient removal of organic micropollutants from water, with high adsorption capacities and regenerability ucl.ac.ukrsc.orgresearchgate.net.
Nanosheet Structures: Calix mdpi.comarene-based porous organic nanosheets have been synthesized, offering unique two-dimensional porous structures. These materials are investigated for their potential in environmental remediation and other applications ucl.ac.ukung.si.
Applications in Water Purification: The porous nature and high surface area of calix mdpi.comarene-based polymers make them excellent candidates for water purification. They have shown remarkable capacities for adsorbing organic solvents, oils, and toxic dyes, often exceeding the performance of commercial adsorbents like activated carbon researchgate.net.
Strategies for Controlling Self-Assembly Behavior
The self-assembly of calix mdpi.comarenes can be precisely controlled through various strategies, enabling the rational design of desired supramolecular architectures.
Functional Group Modification: The nature and position of functional groups on the calix mdpi.comarene scaffold are critical. For example, amphiphilic calix mdpi.comarenes with carboxylic acid or trimethyl ammonium head groups and varying alkyl chains can form micelles, vesicles, or lyotropic liquid crystals depending on concentration and head group properties researchgate.net. Similarly, the introduction of nucleobases allows for base-pairing driven self-assembly, forming monolayers that interact with complementary nucleosides tandfonline.com.
Solvent and pH Tuning: Solvent composition and pH play significant roles in dictating self-assembly. Amphiphilic calix mdpi.comarene derivatives can form different aggregate structures (e.g., spherical aggregates or fibers) in water versus methanol (B129727) tandfonline.com. pH control is also crucial for modulating the solubility and self-assembly of functionalized calix mdpi.comarenes, such as those bearing amino acid residues researchgate.net.
Conformational Control: The inherent conformational flexibility of calix mdpi.comarenes (cone, partial cone, etc.) influences their assembly. For instance, 1,3-alternate calix mdpi.comarenes can readily form capsule-like structures due to their specific geometry rsc.org.
Use of Templating Agents: The presence of ions or other molecules can act as templates to direct the self-assembly process. For example, potassium ions can influence the self-assembly of calix mdpi.comarene derivatives, leading to different nanostructures mdpi.com. Similarly, the encapsulation of ions like K⁺ and Rb⁺ can trigger the formation of supramolecular gels with distinct structural and mechanical properties acs.org.
Covalent Linkages: Linking calix mdpi.comarene units via covalent bonds can create well-defined polymeric structures. These polymers can exhibit tailored properties, such as porosity or responsiveness, for specific applications rsc.orgmdpi.com.
Applications of Calix 1 Arene in Advanced Materials and Nanotechnology
Nanosensors and Chemosensors
Chemosensors for Biomolecule Detection
Calix mdpi.comarene derivatives have been extensively developed as fluorescent chemosensors for the selective detection of various biomolecules, leveraging their molecular recognition abilities and the tunable photophysical properties of appended chromophores researchgate.netmdpi.compandawainstitute.compandawainstitute.compandawainstitute.com. By strategically functionalizing the calix mdpi.comarene scaffold, researchers have created sensors capable of identifying specific amino acids, nucleotides, and other biologically relevant molecules.
For instance, modified calix mdpi.comarenes have demonstrated selective sensing of amino acids like glutamate (B1630785) (Glu), aspartate (Asp), histidine (His), and cysteine (Cys) through fluorescence enhancement or quenching mechanisms, often in conjunction with metal ions mdpi.com. A specific triazole bis-calix mdpi.comarene derivative complexed with Zn²⁺ has shown selective recognition for phosphate-containing species, including adenosine (B11128) triphosphate (ATP²⁻) mdpi.com. Another study reported a calix mdpi.comarene derivative that detected Zn²⁺ ions with a limit of detection (LoD) as low as 0.69 nM pandawainstitute.compandawainstitute.com. Furthermore, calix mdpi.comarenes functionalized with nitrobenzoxadiazole moieties have been employed for the selective sensing of trivalent metal ions such as Cr³⁺, Fe³⁺, and Al³⁺, exhibiting fluorescence enhancement with an LoD of 5 µM pandawainstitute.compandawainstitute.com. The detection of specific drugs, such as favipiravir (B1662787), has also been achieved using calix mdpi.comarene-based sensors, highlighting their potential in pharmaceutical analysis researchgate.net.
| Biomolecule Detected | Sensing Mechanism | Reported Performance | Reference |
| Amino Acids (Glu, Asp, His, Cys) | Fluorescence enhancement/quenching (metal-assisted) | Selective sensing of His by [4∙Zn₂], Cys by [4∙Cu₂] | mdpi.com |
| ATP²⁻ | Fluorescence enhancement | Selective recognition of phosphate-containing species | mdpi.com |
| Zn²⁺ | Fluorescence enhancement | LoD: 0.69 nM | pandawainstitute.compandawainstitute.com |
| Cr³⁺, Fe³⁺, Al³⁺ | Fluorescence enhancement (Chelation Enhanced Fluorescence) | LoD: 5 µM | pandawainstitute.compandawainstitute.com |
| Cu²⁺ | Fluorescence quenching (PET mechanism) | Detection limit: 5.4 × 10⁻⁷ M | mdpi.com |
| Favipiravir | Recognition and sensing | High selectivity, sensitivity, and stability | researchgate.net |
Chemosensors for Neutral Molecule Detection
Beyond ionic species, calix mdpi.comarenes are also instrumental in the development of chemosensors for neutral organic molecules. These sensors are crucial for environmental monitoring, industrial process control, and biological studies researchgate.netresearchgate.networldscientificnews.commdpi.comnih.gov. The ability of calix mdpi.comarenes to encapsulate neutral guests within their cavities, coupled with the incorporation of signaling units, facilitates the detection of a range of analytes.
One notable application involves the use of fluorinated tungsten calix mdpi.comarene imido complexes for the detection and differentiation of neutral organic compounds using ¹⁹F NMR spectroscopy nih.gov. This method leverages the specific binding and size-selectivity of the calix mdpi.comarene complex, inducing shifts in the fluorine atom signal that are dependent on the electronic and steric properties of the analyte. For instance, N-formylmethionine, a marker for prokaryotic proteins, was detected with an LoD of 200 μM nih.gov. Unfunctionalized calix mdpi.comarenes, while exhibiting weaker interactions with neutral molecules in solution, serve as rigid scaffolds that can be modified to enhance binding affinity and sensing capabilities mdpi.comnih.gov.
| Neutral Molecule Detected | Sensing Mechanism | Reported Performance | Reference |
| Neutral Organic Compounds | ¹⁹F NMR shift via tungsten-imido complex binding | Size-selective | nih.gov |
| N-formylmethionine | ¹⁹F NMR shift via tungsten-imido complex binding | LoD: 200 μM | nih.gov |
| Explosives (e.g., TNP) | Fluorescence (PET mechanism, UV-Vis spectroscopy) | Sensitive and selective | researchgate.netacs.org |
Electrochemical Sensors
Calix mdpi.comarene derivatives have been widely integrated into electrochemical sensing platforms, modifying electrode surfaces to enhance sensitivity, selectivity, and detection limits for various analytes researchgate.netmdpi.comdeswater.comacs.orgiwaponline.commdpi.complos.org. These modified electrodes leverage the host-guest properties of calix mdpi.comarenes for analyte accumulation and recognition, coupled with electrochemical transduction methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV).
For example, gold electrodes modified with calix mdpi.comarene functionalized with carboxypiperidino groups have been used for the electrochemical determination of dopamine (B1211576), achieving detection limits in the picomolar (pM) range mdpi.com. These sensors demonstrated the ability to detect dopamine in the presence of other neurotransmitters and biomolecules like ascorbic acid and uric acid mdpi.com. Similarly, bis-triazole-based calix mdpi.comarene-modified glassy carbon electrodes (GCEs) have enabled the simultaneous detection of multiple metal ions, including Zn(II), Pb(II), As(III), and Hg(II), with very low detection limits ranging from 14.6 pM for Pb(II) to 71.9 pM for As(III) acs.org. Calix mdpi.comarene-based sensors have also been developed for the detection of Ni(II) and Zn(II) ions, exhibiting detection limits of 0.34 mg/L and 1.5 mg/L, respectively, with high selectivity attributed to host-guest interactions iwaponline.com. Thiolated calix mdpi.comarene modified electrodes have shown promise for the detection of Pb(II) and Cu(II) ions, with hydroxyl groups on the calix mdpi.comarene coordinating the metal ions mdpi.com.
| Analyte | Electrode Modification | Electrochemical Technique | Detection Limit | Reference |
| Dopamine | Gold electrode with carboxypiperidino-calix mdpi.comarene | CV, DPV | pM range (e.g., 1.4 pM) | mdpi.com |
| Zn(II) | Bis-triazole-based calix mdpi.comarene modified GCE | Voltammetric stripping | 66.3 pM | acs.org |
| Pb(II) | Bis-triazole-based calix mdpi.comarene modified GCE | Voltammetric stripping | 14.6 pM | acs.org |
| As(III) | Bis-triazole-based calix mdpi.comarene modified GCE | Voltammetric stripping | 28.9 pM | acs.org |
| Hg(II) | Bis-triazole-based calix mdpi.comarene modified GCE | Voltammetric stripping | 71.9 pM | acs.org |
| Zn(II) | Dicarboxyl-Calix mdpi.comarene-based sensor (Calix/MPA/Au) | DPV | 0.34 mg/L (linear range 0.13–1.68 mg/L) | iwaponline.com |
| Ni(II) | Dicarboxyl-Calix mdpi.comarene-based sensor (Calix/MPA/Au) | DPV | 1.5 mg/L (linear range 2.85–6.65 mg/L) | iwaponline.com |
| Pb(II) | Thiolated Calix mdpi.comarene-modified SPCE | Electrochemical | Not specified | mdpi.com |
| Cu(II) | Thiolated Calix mdpi.comarene-modified SPCE | Electrochemical | Not specified | mdpi.com |
| Tryptophan | RGO-Calix[4-8]arene modified GCE | Electrochemical | Not specified | plos.org |
| Ascorbic Acid | RGO-Calix[4-8]arene modified GCE | Electrochemical | Not specified | plos.org |
| Dopamine | RGO-Calix[4-8]arene modified GCE | Electrochemical | Not specified | plos.org |
Optodes and Ion-Selective Electrodes
Calix mdpi.comarene derivatives serve as effective ionophores in ion-selective electrodes (ISEs) and optodes, enabling the selective detection of various metal cations and anions mdpi.comresearchgate.netrsc.orgd-nb.infobeilstein-journals.orgnih.govtandfonline.com. The design of these sensors often involves incorporating calix mdpi.comarene units functionalized with specific binding sites into a polymer membrane matrix.
For silver ion (Ag⁺) detection, calix mdpi.comarene-based ISEs have demonstrated excellent performance. For instance, a Schiff-base-p-tert-butylcalix mdpi.comarene derivative as an ionophore yielded an electrode with a Nernstian slope of 58.9 mV/decade over a concentration range of 1.0×10⁻¹ to 1.0×10⁻⁵ M AgNO₃, with a detection limit of 6.31×10⁻⁶ M mdpi.com. Other calix mdpi.comarene derivatives have shown near-Nernstian responses for Ag⁺ with detection limits around 10⁻⁶ M and high selectivity over other cations, including Hg²⁺ researchgate.netd-nb.infobeilstein-journals.org. For sodium ion (Na⁺) sensing, ester and ketone derivatives of p-tert-butylcalix mdpi.comarene in PVC membranes provided near-Nernstian slopes and LODs of approximately 10⁻⁵ M with excellent selectivity against common cations rsc.org. Cesium ion (Cs⁺) selective electrodes utilizing calix mdpi.comarene-crown-6 compounds have exhibited Nernstian responses (56.6 mV/decade) over a wide concentration range (10⁻⁷ to 10⁻² M) with a fast response time (<10 s) and a low detection limit of 8.48×10⁻⁸ M nih.gov. In anion sensing, a tetra(triphenylphosphonium) p-tert-butylcalix mdpi.comarene derivative incorporated into PVC-membrane electrodes showed a selectivity order for anions as ClO₄⁻ > SCN⁻ > I⁻ > Cr₂O₇²⁻ > NO₃⁻ > Br⁻ > Cl⁻ tandfonline.com.
| Ion Detected | Sensor Type (ISE/Optode) | Selectivity Order / Log KPot | Detection Limit | Reference |
| Ag⁺ | ISE | Nernstian slope: 58.9 mV/decade | 6.31×10⁻⁶ M | mdpi.com |
| Ag⁺ | ISE | Log KPotAg,Hg = -2.0 | ~10⁻⁶ M | mdpi.comresearchgate.net |
| Na⁺ | ISE | Excellent selectivity | ca. 10⁻⁵ M | rsc.org |
| Cs⁺ | ISE | Nernstian response: 56.6 mV/decade | 8.48×10⁻⁸ M | nih.gov |
| ClO₄⁻ | ISE | ClO₄⁻ > SCN⁻ > I⁻ > ... | Not specified | tandfonline.com |
| SCN⁻ | ISE | ClO₄⁻ > SCN⁻ > I⁻ > ... | Not specified | tandfonline.com |
| I⁻ | ISE | ClO₄⁻ > SCN⁻ > I⁻ > ... | Not specified | tandfonline.com |
Polymeric Materials
Calix mdpi.comarene units can be incorporated into polymeric frameworks, either through covalent linkages or supramolecular assembly, to create advanced materials with tailored properties for diverse applications.
Covalent Polymers
Covalent polymers incorporating calix mdpi.comarene units offer enhanced stability and specific functionalities. For instance, porous covalent calix mdpi.comarene-based polymers (CalP) have been synthesized and demonstrated excellent sorption capacities for organic solvents, oils, and toxic dyes, outperforming commercial activated carbon researchgate.net. These polymers can selectively absorb up to seven times their weight in oil and effectively adsorb both anionic and cationic dyes from aqueous solutions, with easy regeneration and reuse researchgate.net. Other covalent organic polymers derived from calix mdpi.comarenes have been utilized as "pollutant sponges" for capturing iodine vapor and toxic dyes, showing high adsorption capacities and good recyclability rsc.org. Furthermore, 3D cross-linked materials based on calixarenes have exhibited higher selectivity for certain metal ions compared to their non-polymeric counterparts, along with desirable solubility, film-forming properties, and thermal stability rsc.org.
| Polymer Type | Synthesis Method | Key Property/Application | Reference |
| Porous covalent calix mdpi.comarene polymer (CalP) | Not specified (likely polymerization) | High surface area, large pore volume, excellent sorption for oils, solvents, and dyes. Selective oil absorption (7x weight), dye adsorption. | researchgate.net |
| Covalent polymers (e.g., for pollutant capture) | Sonogashira–Hagihara cross-coupling, polymerization | Iodine vapor adsorption (max capacity 114 wt%), pollutant sponges for dyes, high metal ion selectivity, good solubility, thermal stability. | rsc.org |
| 3D cross-linking materials | Condensation polymerization | Higher selectivity for metal ions, good solubility, desirable film-forming, thermal stability. | rsc.org |
Supramolecular Polymers
Calix mdpi.comarenes are excellent building blocks for supramolecular polymers, formed through non-covalent interactions such as hydrogen bonding, host-guest complexation, and π-π stacking researchgate.netresearchgate.netnankai.edu.cnacs.orgresearchgate.netrsc.orgrsc.orgresearchgate.netacs.org. These materials exhibit dynamic and responsive properties, making them valuable in nanotechnology and advanced materials.
Amphiphilic calix mdpi.comarenes can self-assemble into various nanostructures, including micelles, vesicles, and nanotubes, and are widely used as gelators researchgate.net. Supramolecular polymers based on calix mdpi.comarene host-guest interactions can serve as stimuli-responsive materials, self-healing materials, and drug delivery carriers researchgate.netnih.gov. For example, supramolecular polymeric micelles formed by PEGylated calix mdpi.comarene and chlorin (B1196114) e6 have been developed for photodynamic therapy nih.gov. Calix mdpi.comarene-based supramolecular gels, formed through various triggering mechanisms (cation/anion-directed, binary, or self-assembled), are also an active area of research researchgate.net. Furthermore, supramolecular polymers incorporating calix mdpi.comarene units have shown significant potential in heavy metal ion adsorption, achieving adsorption rates of up to 99% for ions like Pb²⁺ and Cd²⁺ rsc.orgrsc.orgresearchgate.net. Calix mdpi.compyrrole-decorated pillar mdpi.comarene supramolecular polymers are being explored for the removal of micropollutants from water acs.org.
| Polymer Type | Assembly Mechanism | Application Area | Reference |
| Amphiphilic Calix mdpi.comarenes | Self-assembly (micelles, vesicles, nanotubes, gels) | Gelators, nanoscale structures | researchgate.net |
| Calix mdpi.comarene-based supramolecular polymers | Host-guest interactions | Stimuli-responsive materials, self-healing materials, drug delivery | researchgate.net |
| PEGylated Calix mdpi.comarene / Chlorin e6 supramolecular polymers | Host-guest interaction / self-assembly | Supramolecular polymeric micelles for photodynamic therapy | nih.gov |
| Calix mdpi.comarene supramolecular gels | Cation/anion-triggered, binary, self-assembly | Gels, advanced materials | researchgate.net |
| Calix mdpi.comarene-based supramolecular polymers | Non-covalent bonds (hydrogen bonding, host-guest) | Heavy metal ion adsorption (e.g., Pb²⁺, Cd²⁺ up to 99% adsorption) | rsc.orgrsc.orgresearchgate.net |
| Calix mdpi.compyrrole-decorated pillar mdpi.comarene polymers | Supramolecular assembly | Micropollutant removal | acs.org |
| Supramolecular Alternating Polymers (SAPs) | Molecular recognition (e.g., calix mdpi.comarene) | Hierarchical materials, self-healing, sensing, adhesion, conductivity | acs.org |
Compound List:
Calix mdpi.comarene
p-tert-butylcalix mdpi.comarene
Resorcin mdpi.comarene
Calix mdpi.comresorcinarene
Calix mdpi.compyrrole
Pillar mdpi.comarene
Calix mdpi.comarene-crown-6
Calix mdpi.comarene-based covalent polymers
Calix mdpi.comarene-based supramolecular polymers
Nanoparticle Stabilization and Functionalization
Calix rsc.orgarenes serve as effective capping agents and stabilizers for metal nanoparticles, imparting enhanced stability and introducing specific functionalities. Their covalent attachment to nanoparticle surfaces can be achieved through various chemical strategies, leading to robust and well-defined nanostructures.
Gold Nanoparticles
The functionalization of gold nanoparticles (AuNPs) with calix rsc.orgarenes has been extensively studied, primarily utilizing diazonium chemistry for robust covalent grafting acs.orgnih.govulb.ac.beresearchgate.netresearchgate.netx4c.eu. This method creates strong carbon-gold (C-Au) bonds, resulting in AuNPs with exceptional stability against harsh conditions such as extreme pH, high salt concentrations, and drying researchgate.net. The composition of the ligand shell on AuNPs can be precisely controlled by using mixtures of different calix rsc.orgarene derivatives, allowing for tailored surface properties acs.orgnih.govulb.ac.beresearchgate.net. These functionalized AuNPs have demonstrated utility in electrocatalysis, particularly for the oxygen reduction reaction (ORR), where they exhibit improved selectivity and stability compared to conventionally stabilized AuNPs researchgate.net. Furthermore, calix rsc.orgarene-functionalized AuNPs have been explored for biosensing applications acs.org and as platforms for multiplexed immunolabelling researchgate.net.
Table 1: Calix rsc.orgarene Functionalization of Gold Nanoparticles
| Calix rsc.orgarene Derivative/Strategy | Nanoparticle Type | Functionalization Method | Key Property/Application | Citation(s) |
| Calix rsc.orgarene-tetradiazonium | Gold Nanoparticles (AuNPs) | Reductive grafting (C-Au bonds) | Excellent stability, robust protection, post-functionalizable | acs.orgnih.govulb.ac.beresearchgate.netresearchgate.netx4c.eu |
| Mixtures of Calix rsc.orgarenes | AuNPs | Grafting via diazonium chemistry | Controlled ligand shell composition, tunable properties | acs.orgnih.govulb.ac.beresearchgate.net |
| Calix rsc.orgarene-tetraacetate-tetradiazonium | AuNPs | Reductive grafting | Enhanced catalytic properties for ORR | researchgate.net |
| Calix rsc.orgarene-based coating | AuNPs | Covalent attachment | Greater versatility than citrate (B86180) stabilization | researchgate.net |
| Calix rsc.orgarene-functionalized | Gold Nanoparticles | Covalent grafting | Application in colorimetric and electrochemical sensing of cobalt ion | nanobioletters.com |
Silver Nanoparticles
Calix rsc.orgarenes also play a crucial role in stabilizing and functionalizing silver nanoparticles (AgNPs). For instance, p-sulfonatocalix rsc.orgarene (CA-4) can facilitate the transfer of AgNPs from organic to aqueous phases and can be used to synthesize CA-4-modified AgNPs that exhibit color changes indicative of different metal species, thus enabling metal discernment mdpi.com. Thiol derivatives of calix rsc.orgarenes have also been employed to functionalize AgNPs, creating host-guest systems for further nanoparticle assembly mdpi.com. Calix rsc.orgarene-stabilized AgNPs have demonstrated utility in rapid serological detection assays, such as for Anti-SARS-CoV-2 IgG x4c.eu, and have shown antibacterial effects mdpi.com. Furthermore, calixarene-capped AgNPs have been synthesized for the selective colorimetric and amperometric detection of mercury nih.gov.
Table 2: Calix rsc.orgarene Stabilization of Silver Nanoparticles
| Calix rsc.orgarene Derivative/Strategy | Nanoparticle Type | Functionalization Method | Key Property/Application | Citation(s) |
| p-Sulfonatocalix rsc.orgarene (CA-4) | Silver Nanoparticles (AgNPs) | Attachment/complexation | Transfer to aqueous phase, metal discernment by color | mdpi.com |
| Thiol derivatives of calix rsc.orgarene | AgNPs | Surface modification | Host for other nanoparticles, potential for assembly | mdpi.com |
| Calix rsc.orgarene-based coating | AgNPs | Covalent attachment | Stabilization, use in serology detection (Anti-SARS-CoV-2 IgG) | x4c.eu |
| Thiophene-functionalized calix rsc.orgarene (ThC) | AgNPs | Capping/synthesis | Selective detection of Hg²⁺ and Hg⁰ | nih.gov |
Environmental Applications
The inherent binding capabilities and structural versatility of calix rsc.orgarenes make them valuable tools for addressing environmental challenges, particularly in the removal and detection of pollutants.
Dioxin Adsorption
Calix rsc.orgarenes have been investigated for their potential to adsorb dioxins from the environment. Quantum chemical calculations suggest that calix rsc.orgarene can act as an electron donor, interacting with dioxins like octachlorodibenzo-p-dioxin (B131699) (OCDD), which acts as an electron acceptor physchemres.orgphyschemres.org. This interaction, studied using Density Functional Theory (DFT), indicates a basis for calixarene-based dioxin sequestration physchemres.orgphyschemres.org. While direct quantitative adsorption data for dioxins by calix rsc.orgarene itself is limited in the reviewed literature, related studies on calix rsc.orgarene-based covalent organic frameworks (COFs) demonstrate high adsorption capacities (261-1055 mg/g) for per- and polyfluoroalkyl substances (PFASs), showcasing the potential of calixarene-derived materials for adsorbing persistent organic pollutants researchgate.net.
Extraction of Toxic Metal Ions (e.g., Mercury)
Calix rsc.orgarene derivatives have emerged as highly effective extractants for toxic metal ions, with a particular focus on mercury (Hg²⁺ and Hg⁰). Various calix rsc.orgarene-based materials have been developed for mercury removal from water. For instance, a thioether-crown-rich porous calix rsc.orgarene-based polymer (S-CX4P) exhibits an exceptional, record-high uptake efficiency of 1686 mg g⁻¹ for Hg²⁺, along with a fast initial adsorption rate of 278 mg g⁻¹ min⁻¹ acs.org. Calix rsc.orgarene nitrile derivatives have been successfully employed in hollow fiber supported liquid membrane systems, achieving mercury extraction and stripping efficiencies of 99.5% and 97.5%, respectively researchgate.net.
The selectivity of calix rsc.orgarene derivatives for mercury is often influenced by the number and type of donor atoms incorporated into their structure; derivatives with a higher sulfur content have shown greater selectivity for Hg²⁺ scirp.org. Calixarene-capped silver nanoparticles (ThC-AgNPs) offer sensitive detection of Hg²⁺ and Hg⁰, with detection limits as low as 0.5 nM for Hg²⁺ via UV-Vis spectroscopy and 10 nM via amperometry nih.gov. Furthermore, proton-ionizable calix rsc.orgarene fluoroionophores can selectively sense Hg²⁺ in mixed aqueous-organic solvents through fluorescence quenching mechanisms nih.gov. Calix rsc.orgarene derivatives have also shown efficacy in extracting other toxic metal ions, such as Ca²⁺, Ba²⁺, Pb²⁺, and Cr(VI) researchgate.netacs.org.
Table 3: Calix rsc.orgarene Derivatives for Mercury Extraction
| Calix rsc.orgarene Derivative | Extraction Method | Target Ion | Efficiency / Detection Limit | Conditions / Notes | Citation(s) |
| Calix rsc.orgarene nitrile | Hollow Fiber Supported Liquid Membrane (HFSLM) | Hg²⁺ | 99.5% extraction, 97.5% stripping | 4.5 pH feed, 0.004 M extractant | researchgate.net |
| Thioether-crown-rich porous calix rsc.orgarene polymer (S-CX4P) | Adsorption | Hg²⁺ | 1686 mg g⁻¹ (uptake efficiency), 278 mg g⁻¹ min⁻¹ (initial rate) | Highly efficient removal | acs.org |
| Phthalonitrile substituted calix rsc.orgarene | Bulk Liquid Membrane (BLM) | Hg²⁺ | High selectivity, high transport speed | Selective for Hg²⁺ | dergipark.org.tr |
| Calix rsc.orgarene derivatives (varying sulfur content) | Extraction | Hg²⁺ | Greater selectivity with higher sulfur atoms | Thermodynamic and extraction studies | scirp.org |
| Thiophene-functionalized calix rsc.orgarene-capped AgNPs (ThC-AgNPs) | Colorimetric/Amperometric Sensing | Hg²⁺, Hg⁰ | Hg²⁺: 0.5 nM (UV-Vis), 10 nM (amperometry) | Selective detection | nih.gov |
| Proton-ionizable calix rsc.orgarene fluoroionophore | Fluorescence Sensing | Hg²⁺ | Selective quenching in water/MeCN | Low concentration levels | nih.gov |
Water Contaminant Sensing
Calix rsc.orgarene-based sensors offer sensitive and selective detection of various contaminants in water. For instance, calix rsc.orgamidocrown derivatives have been synthesized as molecular sensors for toxic fluoride (B91410) and arsenate ions, exhibiting improved detection limits and sensitivity compared to existing methods ijert.org. A water-soluble calix rsc.orgarene probe (MPI-Calix rsc.org) provides dual response sites for the fluorescence and colorimetric detection of cyanide (CN⁻) and hydrogen sulfide (B99878) (HS⁻) ions, with detection limits as low as 0.115 μmol/L for CN⁻ and 8.12 μmol/L for HS⁻, demonstrating practicability in living cells and food samples nih.gov.
Other fluorescent calix rsc.orgarene sensors have been developed for detecting biologically relevant ions. A tetra pyrenyl amide calix rsc.orgarene sensor shows strong interactions with Zn²⁺, Hg²⁺, and I⁻ ions, with a low detection limit of 2.9 nM for Hg²⁺ mdpi.com. A proton-ionizable calix rsc.orgarene fluoroionophore selectively senses Hg²⁺ in mixed aqueous-organic solvents by fluorescence quenching nih.gov. Furthermore, calix rsc.orgarene-modified silver nanoparticles can be used for discerning different metal ions by their color, based on changes in their localized surface plasmon resonance mdpi.com.
Table 4: Calix rsc.orgarene-Based Sensors for Water Contaminants
| Calix rsc.orgarene Sensor Type | Target Contaminant | Sensing Mechanism | Detection Limit | Sample Matrix / Notes | Citation(s) |
| Calix rsc.orgamidocrown | Fluoride (F⁻), Arsenate (AsO₄³⁻) | Spectroscopic (UV-Vis, NMR) | Better than previous methods | Water | ijert.org |
| MPI-Calix rsc.org | Cyanide (CN⁻), Hydrosulfide (HS⁻) | Fluorescence, Colorimetric | CN⁻: 0.115 μmol/L, HS⁻: 8.12 μmol/L | Living cells, food samples, water | nih.gov |
| Tetra pyrenyl amide calix rsc.orgarene | Zn²⁺, Hg²⁺, I⁻ | Fluorescence (CHEF-PET) | Hg²⁺: 2.9 nM | Industrial wastewaters, salt samples | mdpi.com |
| Proton-ionizable calix rsc.orgarene fluoroionophore | Hg²⁺ | Fluorescence quenching | Low concentration levels | Water/MeCN mixtures | nih.gov |
| CA-4-modified AgNPs | Various metal ions | Color change (SPR) | Discernment by color | Aqueous solutions | mdpi.com |
Compound List:
Calix rsc.orgarene
Calix rsc.orgarene-tetradiazonium
Calix rsc.orgarene-tetraacetate-tetradiazonium
p-Sulfonatocalix rsc.orgarene (CA-4)
Thiol derivatives of calix rsc.orgarene
Thiophene-functionalized calix rsc.orgarene (ThC)
Calix rsc.orgarene nitrile
Calix rsc.orgarene dinitrile-oligomer
Thioether-crown-rich porous calix rsc.orgarene-based polymer (S-CX4P)
Phthalonitrile substituted calix rsc.orgarene
Calix rsc.orgamidocrown
MPI-Calix rsc.org
Tetra pyrenyl amide calix rsc.orgarene
Proton-ionizable calix rsc.orgarene fluoroionophore
Calix rsc.orgarene-based covalent organic frameworks (CX4-COFs)
Calix 1 Arene in Biological and Biomedical Sciences
Calixnih.govarene in Biological and Biomedical Sciences: Drug Delivery Systems
Calix nih.govarenes, a class of macrocyclic compounds formed from phenolic units linked by methylene (B1212753) bridges, have emerged as versatile platforms in drug delivery. dovepress.comresearchgate.net Their distinct cup-shaped three-dimensional structure features a hydrophobic cavity and rims that can be readily functionalized, allowing for the creation of sophisticated drug delivery systems. dovepress.combeilstein-journals.orgnih.gov These modifications enable the encapsulation of drug molecules, the formation of self-assembling nanostructures, and the introduction of stimuli-responsive and targeting capabilities. beilstein-journals.orgacs.org The unique architecture of calix nih.govarenes allows them to form host-guest inclusion complexes with a wide variety of therapeutic agents, enhancing their solubility, stability, and bioavailability. mdpi.comresearchgate.net
Encapsulation of Drugs within Calixnih.govarene Host-Guest Complexes
The intrinsic hydrophobic cavity of calix nih.govarenes makes them ideal hosts for encapsulating smaller guest drug molecules through non-covalent interactions, such as hydrophobic effects and hydrogen bonding. mdpi.comnih.gov This host-guest complexation can improve the biopharmaceutical properties of drugs. Water-soluble calix nih.govarene derivatives, such as para-sulfonatocalix nih.govarenes, are particularly effective at encapsulating therapeutic agents to increase their solubility and stability in aqueous media. beilstein-journals.orgmdpi.com
Research has demonstrated the successful encapsulation of various anticancer drugs. For instance, the host-guest chemistry between para-sulfonato-calix nih.govarene and the anticancer drug oxaliplatin (B1677828) has been studied, revealing a 1:1 stoichiometry for the complex. mdpi.com Similarly, dinuclear platinum complexes, another class of anticancer agents, have been shown to form stable host-guest complexes with para-sulfonato-calix nih.govarene. nih.gov Spectroscopic analysis revealed that the stability of these complexes is enhanced by intermolecular hydrogen bonds between the calixarene (B151959) host and the platinum drug guest. nih.gov These complexes were found to be active against A2780 ovarian cancer cells, including a cisplatin-resistant subline. nih.gov The formation of these complexes is driven by the insertion of a part of the drug molecule into the calixarene's cavity. rsc.org
| Calix nih.govarene Host | Guest Drug Molecule | Stoichiometry (Host:Guest) | Key Findings | Reference |
|---|---|---|---|---|
| p-sulfonatocalix nih.govarene | Oxaliplatin | 1:1 | Forms a stable complex with a stability constant of 5.07 × 10⁴ M⁻¹. | mdpi.com |
| p-sulfonatocalix nih.govarene | Betaine (B1666868) | 1:1 | The trimethylammonium group of betaine inserts into the host cavity, enhancing cytotoxic activity against cancer cells. | rsc.org |
| p-sulfonatocalix nih.govarene | Dinuclear Platinum Complexes | Not specified | Complex stability is enhanced by intermolecular hydrogen bonds; active against cisplatin-resistant ovarian cancer cells. | nih.gov |
| Calix nih.govarene derivatives | 5-Fluorouracil (B62378) | Not specified | Theoretical studies show favorable host-guest complex properties for adsorption and sensing. | iaea.org |
Self-Assembly of Functionalized Calixnih.govarene for Drug Delivery
The functionalization of calix nih.govarenes, particularly to create amphiphilic molecules, allows them to self-assemble into various nanostructures such as micelles, nanocapsules, and vesicles in aqueous solutions. beilstein-journals.org These self-assembled systems serve as effective nanocarriers for delivering hydrophobic drugs that have poor water solubility. nih.gov The process of self-assembly is driven by the need to minimize the exposure of the hydrophobic portions of the amphiphilic calixarenes to the aqueous environment, leading to the formation of a hydrophobic core suitable for drug loading. beilstein-journals.org
For example, amphiphilic calix nih.govarene derivatives have been designed to self-assemble into micelles that can encapsulate the anticancer drug doxorubicin (B1662922) (DOX). nih.govfrontiersin.org In one study, a mannosylated-calix nih.govarene was synthesized, which self-assembled into nano-micelles. nih.govresearchgate.net The presence of thiourea (B124793) units in the structure facilitated the formation of a stable core, which was crucial for encapsulating DOX. nih.gov In another approach, imine-linked calix nih.govarene hollow nanocapsules were synthesized without a template. nih.govrsc.org These nanocapsules demonstrated high drug loading capacity for camptothecin, a poorly soluble cancer drug, and showed significantly higher cytotoxicity to breast cancer cells compared to normal cells. nih.govrsc.org
| Functionalized Calix nih.govarene System | Assembled Nanostructure | Encapsulated Drug | Key Features | Reference |
|---|---|---|---|---|
| Amphiphilic calix nih.govarene derivative | Micelles | Doxorubicin (DOX) | Self-assembles to form micelles for antitumor drug delivery. | nih.govfrontiersin.org |
| Mannosylated-calix nih.govarene (CA₄-Man3) | Nano-micelles (CA₄-Man3-NPs) | Doxorubicin (Dox) | Dynamic self-assembly into stable nanomicelles for targeted delivery of hydrophobic drugs. | nih.govresearchgate.net |
| Imine-linked calix nih.govarene | Hollow Nanocapsules (CPT-CX4-NCs) | Camptothecin (CPT) | Template-free synthesis; exhibits high drug loading and stimuli-responsive release. | nih.govrsc.org |
| Amphoteric calix nih.govarene on magnetic nanoparticles | Magnetic Nanocarrier | Doxorubicin (DOX) and Methotrexate (MTX) | Allows for simultaneous delivery of two different anticancer drugs. | dovepress.com |
pH-Responsive Drug Release
Designing drug delivery systems that release their therapeutic cargo in response to specific stimuli within the body can significantly enhance efficacy and reduce side effects. beilstein-journals.org The microenvironment of tumors is typically more acidic (pH ~6.5) than that of healthy tissues (pH 7.4). beilstein-journals.orgnih.gov This pH difference can be exploited to trigger drug release from calix nih.govarene-based carriers.
Researchers have incorporated pH-sensitive linkers, such as imine or acylhydrazone bonds, into the structure of calix nih.govarene delivery systems. nih.govrsc.orgresearchgate.net These bonds are stable at physiological pH (7.4) but are hydrolyzed under the mildly acidic conditions found in tumor tissues or within cellular compartments like endosomes and lysosomes. nih.govrsc.org For instance, imine-linked calix nih.govarene nanocapsules were designed to disintegrate in a low pH environment, leading to the release of the encapsulated drug inside the cancer cells. rsc.org Similarly, a mannosylated-calix nih.govarene system demonstrated an intracellular pH-responsive release of doxorubicin. nih.gov An amphiphilic calix nih.govarene derivative also showed a rapid release of doxorubicin under mild acidic conditions, demonstrating its potential for targeted cancer therapy. nih.govfrontiersin.org This pH-triggered disassembly of the nanocarrier ensures that the drug is released preferentially at the tumor site, thereby increasing its local concentration and therapeutic effect. beilstein-journals.org
| Calix nih.govarene System | pH-Sensitive Moiety | Drug Released | Release Profile | Reference |
|---|---|---|---|---|
| Amphiphilic calix nih.govarene micelles | Amide bond | Doxorubicin (DOX) | Rapid release under mild acidic conditions (pH 6.5), with complete release in about 48 hours. | nih.govfrontiersin.org |
| Imine-linked calix nih.govarene nanocapsules | Imine bond | Camptothecin (CPT) | Capsules disintegrate in the low pH of the tumor environment, releasing the drug intracellularly. | nih.govrsc.org |
| Mannosylated-calix nih.govarene nano-micelles | Thiourea unit hydrogen bonds | Doxorubicin (Dox) | Facilitates intracellular pH-responsive release. | nih.gov |
| Calix nih.govresorcinarene-mPEG conjugates | Acylhydrazone bond | Doxorubicin (Dox) | Hydrolysis of the conjugate at pH 5.5 leads to improved drug release. | researchgate.net |
Targeted Drug Delivery (e.g., Folic Acid Conjugation)
To further improve the specificity of drug delivery systems, targeting ligands can be attached to the surface of calix nih.govarene nanocarriers. nih.gov These ligands recognize and bind to receptors that are overexpressed on the surface of cancer cells, leading to enhanced cellular uptake of the drug-loaded nanoparticles via receptor-mediated endocytosis. rsc.orgcore.ac.uk
Folic acid is a widely used targeting moiety because its receptor, the folate receptor, is frequently overexpressed in various types of cancer cells (e.g., ovarian, breast, lung) but has limited expression in healthy tissues. nih.govcore.ac.ukmdpi.com Calix nih.govarene-based systems have been successfully conjugated with folic acid to achieve targeted drug delivery. In one study, an amphiphilic calix nih.govarene was used to create micelles that were further functionalized with folic acid. nih.govfrontiersin.org These folic acid-conjugated micelles (FA-CA-DOX) were loaded with doxorubicin and showed enhanced internalization in tumor cells. nih.gov Another system involved p-phosphonate calix nih.govarene vesicles conjugated with folic acid and polyethylene (B3416737) glycol (PEG) for the delivery of paclitaxel (B517696) to ovarian adenocarcinoma cells, which are known to overexpress folate receptors. nih.gov The PEG component acts as a spacer and improves the water solubility of the carrier. nih.gov A fluorescently labeled conjugate with four folic acid units attached to a calix nih.govarene platform was also synthesized and shown to be internalized into cancer cells via folate receptor-mediated endocytosis. rsc.org
| Calix nih.govarene System | Targeting Ligand | Delivered Drug/Cargo | Target Cancer Cell Type | Reference |
|---|---|---|---|---|
| Amphiphilic calix nih.govarene micelles (FA-CA) | Folic Acid (FA) | Doxorubicin (DOX) | HeLa, MCF-7, A549, and others | nih.govfrontiersin.org |
| p-phosphonate calix nih.govarene vesicles (PCV) | Folic Acid (FA) | Paclitaxel (PTX) | Human ovarian adenocarcinoma | nih.gov |
| Fluorescent calix nih.govarene (FA-C4-NBD) | Folic Acid (FA) | 7-nitro-benzofurazan (fluorophore) | HeLa cells | rsc.org |
| p-phosphonate calix nih.govarene nanoparticles (Fp-PCN) | Folic Acid (FA) | Carboplatin and Paclitaxel | A549 (lung) and SKOV3 (ovarian) | nih.gov |
Calixnih.govarene as Bioactive Carriers
For instance, a novel amphiphilic and bioactive calix nih.govarene derivative was designed and synthesized. nih.govnih.gov Micelles formed from this calixarene (termed "blank micelles") exhibited significant cytotoxic activity against various human carcinoma cell lines on their own. nih.gov When these bioactive micelles were loaded with doxorubicin (DOX), the resulting formulation (FA-CA-DOX) showed a more significant inhibitory effect on cancer cells than free DOX or the blank micelles alone. nih.govnih.gov Calculations of the combination drug index (CDI) confirmed a synergistic effect between the bioactive calixarene carrier and the encapsulated DOX in inducing tumor cell death. nih.govnih.gov This approach represents an innovative strategy where the delivery vehicle plays an active role in the therapeutic outcome. nih.gov
| Cell Line (Human Carcinoma) | IC₅₀ of Blank FA-CA Micelles (μg/mL) | IC₅₀ of Free DOX (μg/mL) | IC₅₀ of FA-CA-DOX Micelles (μg/mL) | Reference |
|---|---|---|---|---|
| A549 (Lung) | 29.13 ± 2.41 | 1.28 ± 0.08 | 0.51 ± 0.02 | nih.gov |
| HeLa (Cervical) | 19.75 ± 1.12 | 1.34 ± 0.09 | 0.62 ± 0.03 | nih.gov |
| HepG2 (Liver) | 21.06 ± 1.76 | 1.52 ± 0.11 | 0.74 ± 0.05 | nih.gov |
| HCT116 (Colon) | 18.52 ± 1.03 | 1.67 ± 0.13 | 0.81 ± 0.06 | nih.gov |
| MCF-7 (Breast) | 23.47 ± 2.05 | 1.95 ± 0.15 | 0.93 ± 0.07 | nih.gov |
Nanostructures for Photothermal Cancer Treatment
Photothermal therapy (PTT) is a minimally invasive cancer treatment that uses photothermal agents to convert near-infrared (NIR) light into heat, thereby inducing localized hyperthermia and causing tumor cell death. nih.gov Calix nih.govarenes have been used to fabricate novel nanostructures for PTT applications, primarily by stabilizing and delivering photothermal agents. nih.govunict.itacs.org
One approach involves the co-assembly of the FDA-approved NIR dye Indocyanine Green (ICG) with a cationic tetraguanidinium calix nih.govarene. nih.gov ICG tends to be unstable and clears rapidly from the body, limiting its effectiveness. nih.gov The nanoformulation with calix nih.govarene (ICG-J/CX nanoparticles) stabilizes the ICG, enhances its photothermal conversion efficiency, and improves its photostability. nih.gov These nanoparticles demonstrated enhanced cellular uptake and photothermal efficiency in cancer cells compared to free ICG. nih.gov
Another innovative method involves the synthesis of calix nih.govarene-coated gold nanostructures (CholCalix-AuNPs). unict.itacs.orgacs.org These nanostructures were prepared using an amphiphilic choline-calix nih.govarene derivative as a template. unict.itacs.org The resulting gold nanostructures exhibit localized surface plasmon resonance (LSPR) in the NIR region (600-1000 nm), making them suitable for PTT. unict.itacs.org When tested on human breast cancer cells and irradiated with NIR light at 808 nm, these CholCalix-AuNPs demonstrated an effective anticancer photothermal effect. unict.itacs.org
| Calix nih.govarene-Based Nanostructure | Photothermal Agent | Key Properties | Mechanism | Reference |
|---|---|---|---|---|
| ICG-J/CX Nanoparticles | Indocyanine Green (ICG) J-aggregates | Well-defined nanometer size, high photothermal conversion efficiency, improved photostability. | Cationic calix nih.govarene co-assembles with and stabilizes anionic ICG aggregates. | nih.gov |
| CholCalix-AuNPs | Gold Nanostructures | Water-dispersible, NIR-LSPR properties (λₘₐₓ = 600-1000 nm). | Amphiphilic choline-calix nih.govarene acts as a template for the one-step synthesis of gold nanostructures. | unict.itacs.orgacs.org |
Bioimaging Applications
Calix researchgate.netarenes have emerged as versatile scaffolds in the development of advanced bioimaging agents due to their unique structural features and ease of functionalization. Their three-dimensional architecture allows for the attachment of various imaging moieties, leading to probes with enhanced properties for different imaging modalities.
Researchers have successfully conjugated calix researchgate.netarenes with paramagnetic metal chelates to create magnetic resonance imaging (MRI) contrast agents. For instance, an amphiphilic calix researchgate.netarene functionalized with four gadolinium (Gd)-DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelates has been developed. This conjugate self-assembles into micelles in aqueous solutions, and these aggregates exhibit a significantly higher relaxivity compared to the monomeric form, which is crucial for enhancing the contrast in MRI images. The rigidity of the calix researchgate.netarene platform contributes to the high relaxivity of these systems.
In the realm of optical imaging, calix researchgate.netarenes have been utilized to develop luminescent probes. A notable example involves the complexation of terbium (Tb³⁺) with DOTA-functionalized calix researchgate.netarenes. These complexes exhibit long-lived luminescence, making them suitable for time-resolved imaging applications, which can reduce background interference from autofluorescence in biological samples.
Furthermore, calix researchgate.netarenes functionalized with fluorogenic units have been employed for intracellular imaging and sensing. For example, calix researchgate.netarene derivatives incorporating 7-nitro-2,1,3-benzoxadiazole (NBD) moieties have been synthesized. These probes can act as "on-off" fluorescent sensors for specific ions, such as Cu²⁺, H₂PO₄⁻, and F⁻, within living cells. The fluorescence of these sensors is quenched upon binding to the target ions, allowing for their visualization and detection in a cellular environment.
| Calix researchgate.netarene Derivative | Imaging Modality | Target/Application | Key Finding |
|---|---|---|---|
| Gd-DOTA-functionalized calix researchgate.netarene | MRI | Contrast enhancement | Self-assembles into micelles with high relaxivity. |
| Tb³⁺-DOTA-functionalized calix researchgate.netarene | Luminescence Imaging | Time-resolved imaging | Exhibits long-lived luminescence. |
| NBD-functionalized calix researchgate.netarene | Fluorescence Microscopy | Intracellular ion sensing (Cu²⁺, H₂PO₄⁻, F⁻) | Acts as an "on-off" fluorescent sensor. |
Gene Delivery
The development of safe and efficient non-viral vectors for gene delivery is a significant area of biomedical research. Calix researchgate.netarenes have been investigated as potential gene delivery vehicles due to their ability to be functionalized with cationic groups, which can interact with negatively charged nucleic acids like DNA and RNA.
One approach involves the synthesis of water-soluble calix researchgate.netarenes bearing multiple amino-triazole groups on their upper rim. These cationic macrocycles have been shown to bind to calf thymus DNA primarily through intercalation. Studies using dynamic light scattering (DLS) and transmission electron microscopy (TEM) have demonstrated that these calix researchgate.netarenes can induce significant compaction of DNA, forming stable nanoparticles with sizes ranging from 20 to 50 nm. The lipophilicity of the calix researchgate.netarene, modified by substituents on the lower rim, has been found to influence both the binding affinity and the efficiency of DNA compaction.
Cationic calix researchgate.netarenes have also been explored for the delivery of other genetic materials, such as microRNAs (miRNAs) and their inhibitors. A library of cationic calix researchgate.netarene vectors has been shown to efficiently deliver fluorescently labeled antimiRNA molecules, pre-miRNA (microRNA precursors), and mature microRNAs into glioma and colon cancer cell lines. mdpi.com These calix researchgate.netarene-based vectors demonstrated the ability to facilitate the uptake of both neutral (peptide nucleic acids) and negatively charged (pre-miRNAs and mature microRNAs) genetic materials. mdpi.com
Moreover, amphiphilic calix researchgate.netarenes have been designed as nanocarriers for gene delivery. These molecules can self-assemble into structures that can encapsulate and transport genetic material across cell membranes. For instance, calix researchgate.netarenes functionalized with guanidinium (B1211019) groups have been co-assembled with lipids like dioleoylphosphatidylethanolamine (DOPE) to create nanocarriers for plasmid delivery. mdpi.com
| Calix researchgate.netarene Derivative | Genetic Material Delivered | Mechanism of Action | Key Finding |
|---|---|---|---|
| Amino-triazole functionalized calix researchgate.netarene | DNA | Intercalation and electrostatic interactions | Induces DNA compaction into stable nanoparticles. mdpi.com |
| Cationic calix researchgate.netarenes | antimiRNA, pre-miRNA, mature miRNA | Complexation and cellular uptake | Efficient delivery into cancer cell lines. mdpi.com |
| Guanidinium-functionalized calix researchgate.netarene | Plasmids | Co-assembly with lipids to form nanocarriers | Acts as a vector for plasmid delivery. mdpi.com |
Enzyme Mimicking and Inhibition
The unique molecular recognition properties of calix researchgate.netarenes make them attractive candidates for the design of artificial enzymes (enzyme mimics) and enzyme inhibitors. By functionalizing the calix researchgate.netarene scaffold with specific catalytic or binding groups, researchers can create molecules that either replicate the function of natural enzymes or block their activity.
Calix researchgate.netarenes have been shown to mimic the activity of phosphodiesterases, enzymes that cleave phosphodiester bonds in DNA and RNA. Guanidinocalix researchgate.netarenes, which are calix researchgate.netarenes decorated with guanidinium groups, can effectively catalyze the cleavage of model phosphodiester compounds. The catalytic efficiency is attributed to the cooperative action of the guanidinium groups in binding and activating the substrate.
In the area of enzyme inhibition, calix researchgate.netarenes have been designed to target a variety of enzymes implicated in disease. For example, calix researchgate.netarene derivatives bearing aromatic groups have been found to inhibit histone deacetylases (HDACs), a class of enzymes involved in cancer. utwente.nl Molecular docking studies suggest that these inhibitors interact with hydrophobic pockets near the active site of the enzyme. utwente.nl
Azo-based calix researchgate.netarenes have been synthesized and evaluated as inhibitors of neuraminidase, a key enzyme in the influenza virus. nih.gov Molecular docking simulations indicated that these compounds could bind to the active site of the enzyme, potentially inhibiting its function. nih.gov Furthermore, calix researchgate.netarene-based β-diketo derivatives have been developed as novel inhibitors of HIV-1 integrase, an enzyme essential for the replication of the human immunodeficiency virus. scispace.com These compounds were found to inhibit the strand transfer activity of the enzyme with IC₅₀ values in the micromolar range. scispace.com
| Calix researchgate.netarene Derivative | Target/Function | Mechanism | Significance |
|---|---|---|---|
| Guanidinocalix researchgate.netarene | Phosphodiesterase mimicry | Catalytic cleavage of phosphodiester bonds | Demonstrates artificial enzyme activity. |
| Aromatic-functionalized calix researchgate.netarene | HDAC inhibition | Binding to hydrophobic pockets near the active site | Potential as an anticancer agent. utwente.nl |
| Azo-based calix researchgate.netarene | Neuraminidase inhibition | Interaction with the enzyme's active site | Potential as an antiviral agent. nih.gov |
| β-diketo calix researchgate.netarene | HIV-1 integrase inhibition | Inhibition of strand transfer activity | Potential as an anti-HIV agent. scispace.com |
Biosensors
Calix researchgate.netarenes serve as a versatile platform for the construction of highly sensitive and selective biosensors. Their pre-organized cavity and the possibility of introducing specific recognition elements at their upper and lower rims allow for the tailored detection of a wide range of biological molecules.
Protein Sensing
Calix researchgate.netarenes have been successfully employed in the development of biosensors for the detection of proteins and their building blocks, amino acids. Electrochemical impedance spectroscopy (EIS) has been utilized to study the complex formation between calix researchgate.netarene-based molecules and amino acids such as arginine and lysine (B10760008). nih.gov In these systems, a gold electrode is functionalized with a calix researchgate.netarene derivative, and the binding of the amino acid to the calix researchgate.netarene layer alters the electrochemical properties of the electrode surface, allowing for detection. nih.gov
Fluorescent calix researchgate.netarene-based sensors have also been designed for protein sensing. These sensors often work on the principle of fluorescence resonance energy transfer (FRET) or photoinduced electron transfer (PET). The binding of a target protein to the calix researchgate.netarene can modulate the fluorescence signal, leading to a "turn-on" or "turn-off" response. For instance, a calix researchgate.netarene functionalized with a (phthalocyaninato)(porphyrinato) europium(III) triple-decker compound has been used as an electrochemical sensor for biologically relevant molecules like dopamine (B1211576), uric acid, tyrosine, and tryptophan. nih.gov
Enzyme Sensing
Calix researchgate.netarenes have been utilized in the development of biosensors for monitoring enzyme activity. One approach involves immobilizing an enzyme on a surface modified with a calix researchgate.netarene derivative. The calix researchgate.netarene can enhance the stability and activity of the immobilized enzyme. For example, Candida rugosa lipase (B570770) encapsulated on magnetic nanoparticles capped with fluorescent calix researchgate.netarene derivatives showed significantly higher activity and stability compared to the enzyme encapsulated without the calix researchgate.netarene. rsc.org This enhanced catalytic activity can be harnessed for biosensing applications where the product of the enzymatic reaction is detected.
In another strategy, calix researchgate.netarene tetracarboxylic acid has been used to pretreat lipase before its immobilization onto a metal-organic framework (ZIF-8). The resulting biocatalyst exhibited higher activity and stability, which is beneficial for developing robust enzyme-based sensors. The change in the local environment provided by the calix researchgate.netarene is believed to contribute to the improved enzymatic performance.
Antibody Sensing
The specific recognition between antibodies and antigens is a cornerstone of many diagnostic assays. Calix researchgate.netarenes have been used to create organized surfaces for the controlled immobilization of antibodies, leading to more sensitive and reliable immunosensors. By creating self-assembled monolayers (SAMs) of calix researchgate.netarene derivatives on a gold surface, the orientation of immobilized antibodies can be controlled.
Surface plasmon resonance (SPR) is a powerful technique for studying biomolecular interactions in real-time. When antibodies are immobilized on a calix researchgate.netarene-modified SPR sensor chip, their interaction with their corresponding antigen can be monitored with high sensitivity. The functional groups on the calix researchgate.netarene, such as carboxylic acid or crown ether moieties, can influence the orientation of the immobilized antibody, which in turn affects the immunoactivity of the sensor. For instance, a crown ether-containing calix researchgate.netarene derivative was found to be particularly effective in promoting the desired orientation of the antibody for optimal antigen binding.
| Sensing Target | Calix researchgate.netarene Role | Detection Principle | Example Application |
|---|---|---|---|
| Proteins/Amino Acids | Recognition element | Electrochemical Impedance Spectroscopy/Fluorescence | Sensing of arginine and lysine. nih.gov |
| Enzymes | Immobilization matrix/Activity enhancer | Electrochemical/Optical detection of enzyme product | Enhanced activity of immobilized lipase. rsc.org |
| Antibodies/Antigens | Surface for controlled antibody immobilization | Surface Plasmon Resonance | Immunosensor with oriented antibodies. |
Glucose Sensing
Calix rsc.orgarenes have emerged as a versatile scaffold for the development of synthetic receptors for glucose, a critical target in the management of diabetes. The design of these sensors often relies on the functionalization of the calix rsc.orgarene core with moieties capable of reversibly binding to glucose. A prominent strategy involves the incorporation of boronic acid groups, which are known to form stable cyclic esters with the diol units of sugars. rsc.orgresearchgate.netnih.gov
One approach developed a non-enzymatic, colorimetric glucose sensor by functionalizing gold nanoparticles (AuNPs) with a calix rsc.orgarene-phenyl boronic acid (CX-PBA) receptor. rsc.orgrsc.org This nanosensor demonstrated a high affinity and selectivity for glucose, attributed to the reversible binding between the boronic acid and the diol functionalities of the sugar. rsc.orgrsc.org The system exhibited a linear response to glucose in the concentration range of 5–100 nM and achieved a low detection limit of 4.3 nM. rsc.orgresearchgate.net This method proved effective for estimating glucose levels in human blood serum samples, with results comparable to standard analytical methods. rsc.org
Another strategy utilized carbon nanotube field-effect transistors functionalized with pyrene-1-boronic acid to create a label-free electronic sensor for D-glucose. This sensor is capable of detecting glucose over a wide concentration range, from 1µM to 100 mM, which covers the typical physiological concentrations found in human blood and saliva. arxiv.org The functionalization with boronic acid was crucial for the sensor's high sensitivity and selectivity towards glucose. arxiv.org
The key performance metrics of a calix rsc.orgarene-based glucose sensor are detailed in the table below.
| Sensor Type | Functional Group | Detection Method | Linear Range | Limit of Detection (LOD) |
| Calix rsc.orgarene-AuNP | Phenyl Boronic Acid | Colorimetric | 5–100 nM | 4.3 nM |
| Carbon Nanotube FET | Pyrene-1-Boronic Acid | Electronic | 1 µM–100 mM | 300 nM |
Antibacterial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and calix rsc.orgarene derivatives have shown significant promise in this area. nih.govnih.gov Their unique three-dimensional structure allows for the precise spatial arrangement of functional groups, leading to potent antibacterial compounds with distinct mechanisms of action. frontiersin.org
Researchers have designed and synthesized a variety of calix rsc.orgarene derivatives, often mimicking the amphipathic nature of antimicrobial peptides by incorporating both cationic hydrophilic moieties and hydrophobic backbones. frontiersin.org These modifications can be made on either the upper or lower rim of the calix rsc.orgarene scaffold. researchgate.net For instance, a series of derivatives featuring different cationic groups demonstrated excellent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org One lead compound from this series was found to act by directly destroying the bacterial cell membrane, a mechanism that has a low tendency for developing bacterial resistance. frontiersin.org
Another study focused on a polycationic calix rsc.orgarene bearing four N-methyldiethanol ammonium (B1175870) groups. This compound showed significant antibacterial activity against both standard and methicillin-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. researchgate.netrsc.org Furthermore, a self-assembling amphiphilic choline-calix rsc.orgarene derivative displayed activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, including antibiotic-resistant strains. nih.gov This derivative was also effective at inhibiting biofilm formation and bacterial motility. nih.gov
The table below summarizes the antibacterial efficacy of selected calix rsc.orgarene derivatives, presented as Minimum Inhibitory Concentration (MIC).
| Calix rsc.orgarene Derivative | Bacterial Strain | MIC (µg/mL) |
| Guanidino-ethylcalix rsc.orgarene | E. coli (ATCC 25922) | <8 |
| Guanidino-ethylcalix rsc.orgarene | S. aureus (ATCC 25923) | <8 |
| Guanidino-ethylcalix rsc.orgarene | P. aeruginosa (ATCC 27853) | <8 |
| Peptidocalix rsc.orgarene (Compound 18) | MRSA | 4 - 8 |
| Polycationic Calix rsc.orgarene (Compound 2) | S. aureus (ATCC 6538) | 3.9 |
| Polycationic Calix rsc.orgarene (Compound 2) | MRSA (isolate 15) | 3.9 |
| Thiosemicarbazone-functionalized Calix rsc.orgarene | E. coli | 31.25 |
Interactions with Biological Systems (e.g., DNA)
Calix rsc.orgarenes have been extensively investigated for their ability to interact with nucleic acids, a property that is crucial for potential applications in gene delivery and as anticancer agents. Their pre-organized structure and the ability to be functionalized with various binding groups make them effective DNA binders and condensing agents. mdpi.comcalixdna.org
Studies have shown that calix rsc.orgarenes functionalized with polyamine or aminotriazole groups can effectively bind to and compact DNA. mdpi.comnih.gov For example, calix rsc.orgarenes containing diethylenetriamine (B155796) fragments on the upper rim were shown to interact with calf thymus DNA (CT-DNA) via intercalation. mdpi.com These interactions lead to significant DNA condensation, forming stable nanoparticles with sizes ranging from 20 to 50 nm. mdpi.comnih.gov The lipophilicity of the substituents on the lower rim of the calix rsc.orgarene was found to play a key role, with more lipophilic derivatives demonstrating stronger binding and compaction capabilities. mdpi.com
The primary modes of non-covalent interaction between small molecules and double-stranded DNA include intercalation between base pairs, electrostatic interactions with the phosphate (B84403) backbone, and binding within the major or minor grooves. calixdna.org Aminocalixarenes, in particular, are known to interact effectively with the negatively charged phosphate backbone of DNA. nih.gov The binding affinity of these compounds can be quantified using techniques such as UV-vis and fluorescence spectroscopy. For instance, novel p-benzimidazole-derived calix rsc.orgarene compounds have been synthesized and their binding constants (Kb) with CT-DNA were determined. rsc.org
The following table presents research findings on the interaction between specific calix rsc.orgarene derivatives and DNA.
| Calix rsc.orgarene Derivative | DNA Type | Interaction Mode | Key Finding |
| Aminotriazole Calix rsc.orgarenes | Calf Thymus DNA | Intercalation | Forms stable nanoparticles (20-50 nm) |
| Benzyl-substituted p-benzimidazole Calix rsc.orgarene | Calf Thymus DNA | Binding | Binding Constant (Kb) = 7.1 x 10³ M⁻¹ |
| Chloro-substituted p-benzimidazole Calix rsc.orgarene | Calf Thymus DNA | Binding | Binding Constant (Kb) = 9.3 x 10² M⁻¹ |
Biocompatibility and Cytotoxicity Considerations
The potential application of calix rsc.orgarenes in medicine necessitates a thorough evaluation of their biocompatibility and cytotoxicity. nih.gov Generally, calixarenes have been noted for their low cytotoxicity and lack of immunogenicity, which are advantageous properties for drug delivery platforms and therapeutic agents. nih.govresearchgate.net However, the toxicity can be significantly influenced by the nature of the functional groups appended to the calix rsc.orgarene scaffold. nih.gov
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound. Studies have reported IC50 values for various calix rsc.orgarene derivatives against different cancer cell lines. For instance, a calix rsc.orgarene derivative functionalized with L-proline was evaluated for its cytotoxic activity. mdpi.com Similarly, drug-loaded micelles formed from amphiphilic calix rsc.orgarene derivatives have shown significant cytotoxic activity against tumor cells, with IC50 values for doxorubicin-loaded micelles being significantly lower than that of the free drug. nih.govfrontiersin.org For example, the IC50 value against HepG2 cells was reduced from 1.52 µM for free doxorubicin to 0.31 µM for the calixarene-micelle formulation. nih.gov
The table below provides a summary of cytotoxicity data for various calix rsc.orgarene compounds.
| Calix rsc.orgarene Derivative | Cell Line | Cytotoxicity Metric (IC50/CC50) |
| Aminotriazole Calix rsc.orgarene (Compound 4) | MCF7 (Breast Adenocarcinoma) | IC50 = 3.3 µM |
| Doxorubicin-loaded FA-CA Micelles | HepG2 (Hepatocellular Carcinoma) | IC50 = 0.31 µM |
| 1,8-naphthalimide Calix rsc.orgarene (33a) | DLD-1 (Colorectal Adenocarcinoma) | IC50 = 12.95 µM |
| 1,8-naphthalimide Calix rsc.orgarene (33b) | DLD-1 (Colorectal Adenocarcinoma) | IC50 = 16.13 µM |
| Thiosemicarbazone Calix rsc.orgarene (25) | A549 (Human Lung Cancer) | IC50 = 58 µg/mL |
Computational and Theoretical Studies of Calix 1 Arene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of calix researchgate.netarene and its derivatives. These calculations, performed at various levels of theory, elucidate the molecule's conformational preferences, electronic structure, and reactivity.
Density Functional Theory (DFT) has become a principal method for studying calix researchgate.netarenes due to its balance of computational cost and accuracy. DFT calculations have been extensively used to investigate the conformational landscape of calix researchgate.netarene, consistently showing the cone conformation to be the most stable due to the formation of a cyclic array of hydrogen bonds at the lower rim. researchgate.net For substituted calix researchgate.netarenes and their thio-analogues, DFT studies have revealed how different functional groups can alter the relative stabilities of the cone, partial cone, 1,2-alternate, and 1,3-alternate conformers. researchgate.net
DFT is also employed to explore the electronic properties of calix researchgate.netarene. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the molecule's reactivity and its potential as a sensor. mdpi.com For instance, studies on the interaction of calix researchgate.netarene derivatives with guest molecules, such as the anticancer drug 5-fluorouracil (B62378), have shown that adsorption leads to a decrease in the HOMO-LUMO gap, indicating a change in electronic properties that could be harnessed for sensing applications. iaea.org The work function, another property derived from DFT calculations, can also predict the suitability of calix researchgate.netarene derivatives as electronic sensors. mdpi.com
Furthermore, DFT is crucial for understanding the nature of interactions between calix researchgate.netarene and various guest species, including ions and neutral molecules. By calculating interaction energies, researchers can predict the binding affinity and selectivity of different calix researchgate.netarene hosts. For example, DFT studies have been used to investigate the complexation of metal ions like Zn2+ with thiacalix researchgate.netarene derivatives, highlighting the dominant role of nitrogen atoms in coordination. researchgate.net Theoretical investigations into the binding of small gas molecules within the cavity of transition metal-calix researchgate.netarene complexes have also been conducted using DFT, revealing that the presence of a metal atom significantly enhances binding energies. researchgate.net
Table 1: Calculated Adsorption Properties of Favipiravir (B1662787) on Calix researchgate.netarene Derivatives using DFT This table is interactive and can be sorted by clicking on the headers.
| Complex | Adsorption Energy (ΔE) (kJ/mol) | Adsorption Enthalpy (ΔH) (kJ/mol) | HOMO-LUMO Gap (Eg) (eV) |
|---|---|---|---|
| Complex 1 | -28.9 | -31.4 | 4.35 |
| Complex 2 | -37.7 | -40.2 | 3.28 |
| Complex 3 | -39.3 | -41.4 | 3.51 |
| Complex 4 | -40.6 | -43.0 | 2.58 |
Data sourced from a study on the host-guest interaction between calix researchgate.netarene derivatives and the favipiravir drug. mdpi.com
Ab initio calculations, such as those based on the Hartree-Fock (HF) method, provide a foundational understanding of the electronic structure of calix researchgate.netarene. researchgate.net These methods have been used to optimize the geometries of calix researchgate.netarene conformers and to calculate their vibrational frequencies. researchgate.net For instance, ab initio calculations at the HF/6-311G(d,p) level have been used to determine the infrared intensities for the cone, partial cone, 1,2-alternate, and 1,3-alternate conformers of p-tert-butyl-calix researchgate.netarene. researchgate.net Such calculations have confirmed that the cone conformer is the most stable for isolated calix researchgate.netarene molecules, a stability attributed to the cooperative effect of the cyclic hydrogen bonds at the lower rim. researchgate.net While computationally more demanding than DFT, ab initio methods like Møller-Plesset perturbation theory (MP2) can offer higher accuracy for specific properties, such as the complexation energies of host-guest complexes with alkali metal cations.
Molecular Dynamics Simulations for Conformational Dynamics and Self-Assembly
Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of calix researchgate.netarene in different environments over time. These simulations provide insights into the conformational flexibility of the macrocycle and the processes of self-assembly and host-guest interactions. MD simulations have been used to study the conformational transitions of calix researchgate.netarene in chloroform, providing a way to calculate the free energy and transition rates of these processes.
In the context of self-assembly, MD simulations can model the aggregation of amphiphilic calix researchgate.netarene derivatives to form micelles and other nanostructures. These simulations help in understanding the forces driving the assembly process and the structure of the resulting aggregates.
MD simulations are also instrumental in studying the dynamics of host-guest complexes. For example, they have been used to investigate the stability of complexes between p-tert-butylcalix researchgate.netarene and small gas molecules, revealing that thermal fluctuations of the calixarene (B151959) are consistent with proposed mechanisms for gas entry into the host cavity. Furthermore, MD simulations of mechanically interlocked calix researchgate.netarene-catenanes have provided detailed insights into the reversible breakage and rejoining of hydrogen bond networks under external force. nih.gov
Metadynamics Simulations for Free Energy Surfaces
Metadynamics is an enhanced sampling technique used in conjunction with molecular dynamics simulations to explore the free energy surface (FES) of a system along a set of collective variables. This method is particularly useful for studying rare events, such as conformational changes or binding/unbinding processes, which are often hindered by high energy barriers.
In the context of calix researchgate.netarene, metadynamics simulations can be employed to reconstruct the FES of conformational transitions, providing a quantitative measure of the relative stability of different conformers and the energy barriers between them. This approach allows for a more complete understanding of the dynamic equilibrium between the cone, partial cone, 1,2-alternate, and 1,3-alternate structures. By adding a history-dependent bias potential to the system's Hamiltonian, metadynamics encourages the system to escape from free-energy minima and explore new regions of the conformational space. rsc.org This technique has been applied to study the energy profiles of calix researchgate.netarene-based anticancer vaccine candidates, providing insights into the role of scaffold flexibility in their biological activity.
Quantitative Structure-Activity Relationship (QSAR) for Binding Affinities
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. For calix researchgate.netarenes, QSAR principles can be applied to understand and predict their binding affinities for various guest molecules based on their structural features.
While formal QSAR models for calix researchgate.netarene are not extensively reported, numerous studies lay the groundwork for such analyses by systematically modifying the calix researchgate.netarene scaffold and measuring the resulting changes in binding affinity. These structure-activity relationship (SAR) studies are the foundation of QSAR. For instance, the effect of lower-rim alkylation, the nature of the linker, and the number of interacting head groups on the calix researchgate.netarene scaffold have been investigated to understand their impact on the affinity for biological targets like platelet-derived growth factor (PDGF).
The binding affinities of calix researchgate.netarene derivatives for various ions and small molecules are often determined experimentally, and this data can be used to develop QSAR models. For example, the binding constants of p-substituted calix researchgate.netarene compounds with DNA have been measured, showing that different functional groups lead to varying affinities. beilstein-journals.org Similarly, the complexation of divalent cations by ionizable calix researchgate.netarenes has been studied, with association constants determined by UV/Vis titration. These datasets, which link structural modifications to binding affinities, are essential for the future development of predictive QSAR models for calix researchgate.netarene-based hosts.
Table 2: Binding Constants of Calix researchgate.netarene Derivatives with Calf Thymus DNA (CT-DNA) This table is interactive and can be sorted by clicking on the headers.
| Compound | Functional Group | Binding Constant (Kb) (M⁻¹) |
|---|---|---|
| 5 | Chloro | 9.3 x 10² |
| 10 | Benzyl | 7.1 x 10³ |
Data sourced from a study on the DNA binding activities of novel p-benzimidazole-derived calix researchgate.netarene compounds. beilstein-journals.org
Theoretical Modeling of Host-Guest Interactions
Theoretical modeling plays a pivotal role in elucidating the intricate details of host-guest interactions involving calix researchgate.netarene. A variety of computational methods are employed to understand the binding process, predict binding affinities, and rationalize the selectivity observed in experimental studies.
DFT calculations are widely used to model the geometry and energetics of calix researchgate.netarene host-guest complexes. researchgate.net These calculations can provide detailed information about the non-covalent interactions, such as hydrogen bonding, π-π stacking, and cation-π interactions, that govern the stability of the complex. For example, DFT studies have been used to investigate the complexation of alkali metal cations like Li+ and Na+ with cone calix researchgate.netarene, revealing that Li+ is stabilized by interactions with the lower rim, while Na+ prefers to enter the cavity and engage in cation-π interactions. researchgate.net The binding of various metal cations to p-sulfonatocalix researchgate.netarene has also been systematically studied using DFT, showing that the sulfonate groups on the upper rim act as anchoring points for the positively charged guests. nih.gov
Molecular dynamics simulations complement these static quantum mechanical models by providing a dynamic picture of the host-guest interaction. MD simulations can be used to study the process of a guest molecule entering and leaving the calix researchgate.netarene cavity, as well as the conformational changes that occur in both the host and guest upon binding. These simulations have been used to investigate the interactions of calix researchgate.netarenes with a range of guests, from small gas molecules to larger organic molecules like antibiotics. By calculating the potential of mean force (PMF) along a defined reaction coordinate, MD simulations can also be used to determine the free energy of binding.
Binding Energy Calculations
Computational chemistry provides powerful methods to quantify the strength of the association between a host, such as calix rsc.orgarene, and a guest molecule. Binding energy calculations are crucial for predicting the stability of the resulting host-guest complex. Density Functional Theory (DFT) is a commonly employed method for these calculations, often utilizing functionals like B3LYP.
Theoretical studies have been conducted to investigate the binding preferences of calix rsc.orgarene with a variety of guest molecules. For instance, DFT calculations have been used to explore the complexation of calix rsc.orgarene with antiviral drugs like favipiravir and anticancer agents such as 5-fluorouracil. nih.goviaea.org In the case of favipiravir, the calculated adsorption energy (ΔE) and adsorption enthalpy (ΔH) for its complex with a hydroxyl-functionalized calix rsc.orgarene were found to be -40.6 kJ/mol and -43.0 kJ/mol, respectively, indicating a spontaneous and exothermic process. nih.gov Similarly, the interaction between 5-fluorouracil and a water-soluble calix rsc.orgarene derivative with sulfonyl groups exhibited a strong binding energy, with a calculated ΔE of -98 kJ/mol. iaea.org
Furthermore, the binding of small gas molecules within the calix rsc.orgarene cavity has been a subject of theoretical investigation. The introduction of a metal atom to the calix rsc.orgarene structure has been shown to significantly enhance the binding energies with various small molecules. researchgate.net Computational studies on a calix rsc.orgarene-benzene complex have also highlighted the influence of the environment on binding, showing a binding free energy difference of 6.5 kJ/mol in a vacuum versus 1.6 kJ/mol in water when the calix rsc.orgarene is tethered. arxiv.org
Table 1: Calculated Binding/Adsorption Energies of Calix rsc.orgarene Complexes
| Guest Molecule | Calix rsc.orgarene Derivative | Computational Method | Binding/Adsorption Energy (kJ/mol) |
|---|---|---|---|
| Favipiravir | Hydroxyl-functionalized | B3LYP/6-31G(d,p) | -40.6 |
| 5-Fluorouracil | Sulfonyl-functionalized | B3LYP | -98 |
| Lapatinib | Unsubstituted | PM3 | -246.9 |
| Nilotinib | Unsubstituted | PM3 | -217.9 |
Interaction Energy Calculations
DFT and Møller-Plesset perturbation theory (MP2) methods have been applied to study the interaction between calix rsc.orgarene and alkali metal cations like Li+ and Na+. nih.gov These studies have revealed that for the Li+ cation, the complexation is primarily stabilized by the interaction with the lower rim of the calix rsc.orgarene (O-Li+ interaction). nih.gov In contrast, for the Na+ cation, cation-π interactions with the aromatic cavity of the calix rsc.orgarene are predominant. nih.gov The complexation with Li+ was found to be more favorable than with Na+ by at least 12.70 kJ/mol at the MP2(full)/6-311++G//B3LYP/6-311++G level of theory. nih.gov
Molecular dynamics simulations and DFT calculations have also been employed to investigate the complexation of alkaline earth metal cations with a fluorescent calix rsc.orgarene derivative. mdpi.com These studies provide insights into the structure of the complexes and the thermodynamic parameters of the binding process. mdpi.com For instance, the interaction of para-sulfonated calix rsc.orgarenes with cytochrome c has been investigated using all-atom, explicit water molecular dynamics simulations, which helped in characterizing the binding sites and quantifying the binding free energy. chemrxiv.org
Table 2: Interaction Energies of Calix rsc.orgarene with Metal Cations
| Cation | Computational Method | Key Interaction | Complexation Energy Preference |
|---|---|---|---|
| Li+ | MP2/B3LYP | Lower rim/cation (O-Li+) | Preferred over Na+ |
| Na+ | MP2/B3LYP | Cation-π | Less preferred than Li+ |
Studies on Electronic Properties, Energy Gap, and Charge/Energy Transfer
The formation of a host-guest complex with calix rsc.orgarene can significantly alter its electronic properties. Computational studies are instrumental in understanding these changes, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the resulting energy gap.
Upon complexation with guest molecules, a decrease in the HOMO-LUMO gap of calix rsc.orgarene derivatives is often observed. iaea.org This reduction in the energy gap suggests an increase in the electrical conductance of the calix rsc.orgarene molecule, which is a key property for its potential application in molecular electronics. nih.gov For example, in the study of favipiravir adsorption, the density of states (DOS) analysis confirmed the reduction of the calix rsc.orgarene's band gap, indicating charge transfer between the guest and host molecules. nih.gov
Furthermore, the synthesis and study of calix rsc.orgarene-acceptor diad and triad (B1167595) systems have revealed the presence of intramolecular charge transfer. lookchem.com In a triad where the calix rsc.orgarene acts as a weak electron donor connected to two tetracyanoanthraquinodimethane (TCNAQ) acceptor units, a weak intramolecular charge transfer absorption band was observed in the UV-Vis spectrum. lookchem.com Theoretical calculations on such systems help in understanding the nature of these charge transfer phenomena. cnr.it Studies on perylene (B46583) bisimide-calix rsc.orgarene arrays have also demonstrated photoinduced electron transfer and excitation energy transfer processes. vu.nl
Table 3: Change in HOMO-LUMO Energy Gap of Calix rsc.orgarene upon Complexation
| Guest Molecule | Calix rsc.orgarene Derivative | Observation | Implication |
|---|---|---|---|
| Favipiravir | Various | Decrease in energy gap | Increased electrical conductance |
| 5-Fluorouracil | Various | Decrease in HOMO-LUMO gaps | Potential for use as a sensor |
Computational Insights into Selectivity Mechanisms
One of the most fascinating aspects of calix rsc.orgarenes is their ability to selectively bind certain guests over others. Computational studies provide profound insights into the molecular-level mechanisms that govern this selectivity.
Theoretical investigations into the complexation of calix rsc.orgarene with Li+ and Na+ have shown that the preference for Li+ is due to the strong stabilizing interaction with the lower rim hydroxyl groups. nih.gov This highlights the importance of the specific binding sites and the nature of the interactions in determining selectivity.
The introduction of metal coordination to calix rsc.orgarene has been computationally predicted to be a key factor in modulating its binding preferences for small molecules. researchgate.net While the presence of a metal atom significantly alters the binding energies, the type, oxidation state, or spin state of the metal has a lesser effect. researchgate.net This suggests that the primary mechanism for enhanced and selective binding in these systems is the presence of the metal coordinator itself.
Furthermore, computational studies on p-sulfonatocalix rsc.orgarene and p-sulfonatothiacalix rsc.orgarene with various metal cations have shown that the cations induce different pre-organization of the calixarene structure upon binding. beilstein-journals.org The preferred binding site for these cations is the upper rim, where the sulfonate groups act as anchoring points. beilstein-journals.org This demonstrates how functionalization of the calix rsc.orgarene scaffold can be used to tune its selectivity for specific guests.
Future Directions and Emerging Trends in Calix 1 Arene Research
Novel Functionalization Strategies
The versatility of the calix nih.govarene scaffold lies in the ability to selectively modify its upper and lower rims, as well as its meso positions. nih.gov Future research is focused on developing more precise and efficient functionalization methods to create highly tailored molecular hosts.
Upper Rim Functionalization: The para-positions of the phenolic units on the upper rim are prime targets for introducing functional groups that can modulate the calix nih.govarene's recognition properties. nih.gov Emerging strategies aim for regioselective functionalization, allowing for the precise placement of different substituents on specific aromatic rings. benthamdirect.com This includes methods for mono-, di- (in adjacent or opposing positions), and tri-substitution, leading to calix nih.govarenes with finely tuned cavities and binding sites. tandfonline.com For instance, direct double meta-mercuration followed by the installation of ketone moieties represents a novel approach to creating bridged calix nih.govarenes with distorted and rigid cavities. rsc.org Such modifications can lead to intricate host-guest interactions, as seen in the binding of a dichloromethane (B109758) molecule through a network of halogen and hydrogen bonds. rsc.org
Lower Rim Functionalization: The hydroxyl groups on the lower rim offer a versatile platform for introducing a wide array of functionalities through ether or ester linkages. nih.gov Key advancements in this area focus on achieving high regioselectivity and stereoselectivity. nih.gov The "template effect," which utilizes the nature and strength of the base, allows for the stereospecific incorporation of substituents, enabling the synthesis of calix nih.govarenes with one to four different groups on the lower rim. nih.gov For bis-functionalization, methods have been developed to achieve regioselectivity for either the 1,2-adjacent or 1,3-alternate positions. nih.gov A significant achievement has been the proximal 1,2-bis-demethylation of a tetramethoxy-p-t-butylcalix nih.govarene, facilitated by a titanium(IV)-assisted reaction, which has paved the way for a new class of bis-crown ethers. rsc.org
Multicomponent Reactions (MCRs): MCRs are increasingly being adopted for the synthesis of highly functionalized calix nih.govarenes in a single step, aligning with the principles of green chemistry. nih.govrsc.org These reactions, such as the Ugi and Biginelli reactions, allow for the introduction of diverse and complex functionalities onto the calix nih.govarene scaffold with operational simplicity and under mild conditions. nih.govnih.gov For example, the Ugi four-component reaction has been successfully employed to synthesize calix nih.govarene peptoids, while the Biginelli three-component reaction has been used to create dihydropyrimidinone-fused calix nih.govarenes. nih.gov These methods generate products with multiple non-bonding electron pairs, enhancing their potential for intermolecular interactions with guest molecules. rsc.org
Meso-Functionalization: Direct modification of the methylene (B1212753) bridges, or meso positions, offers another avenue for creating novel calix nih.govarene derivatives. nih.gov One strategy involves the lithiation of a methylene carbon followed by direct coupling with an electrophile. nih.gov A notable example is the meso-functionalization with 1,3,7-triazapyrene, which has led to the development of new bifunctional fluorophores for the detection of Al³⁺ and Fe³⁺ cations. nih.gov Photochemical reactions, such as the reaction of calix researchgate.netarenes with N-bromosuccinimide (NBS), have also been used to introduce hydroxyl groups at a single meso position. arkat-usa.org
Table 1: Comparison of Novel Functionalization Strategies for Calix nih.govarene
| Strategy | Key Features | Examples of Reactions/Products | Potential Advantages |
| Upper Rim Functionalization | Regioselective modification of para-positions. | Mono-, di-, and tri-substitution with nitro or formyl groups; Double meta-mercuration and ketonization. | Fine-tuning of cavity shape and electronic properties; Creation of rigid, pre-organized binding sites. |
| Lower Rim Functionalization | Stereospecific and regioselective introduction of substituents. | Template-assisted alkylation and acylation; Proximal 1,2-bis-demethylation to form bis-crown ethers. | Control over conformation (cone, partial cone, etc.); Introduction of specific binding groups. |
| Multicomponent Reactions (MCRs) | Single-step synthesis of highly complex derivatives. | Ugi four-component reaction for peptoid synthesis; Biginelli reaction for dihydropyrimidinone derivatives. | High efficiency and atom economy; Rapid generation of diverse molecular libraries. |
| Meso-Functionalization | Direct modification of methylene bridges. | Lithiation followed by electrophilic substitution; Photochemical hydroxylation. | Introduction of functionalities directly into the macrocyclic backbone; Creation of unique three-dimensional structures. |
Advanced Supramolecular Assemblies
The ability of functionalized calix nih.govarenes to self-assemble into larger, ordered structures is a cornerstone of their application in supramolecular chemistry. Current research is pushing the boundaries of complexity and control in the design of these assemblies.
One of the key areas of exploration is the construction of multicomponent systems where calix nih.govarenes are combined with other molecules, such as organic guests, ions, or transition metal coordination complexes. These interactions, driven by non-covalent forces like hydrogen bonding and aromatic stacking, can lead to the formation of supermolecules and even larger aggregates. For instance, aggregates composed of two transition metal complexes and six calix nih.govarenes have been successfully characterized.
The development of supramolecular polymers based on calix nih.govarenes is another significant trend. By introducing self-complementary binding motifs, such as ureidopyrimidone (B8570159) quadruple-hydrogen bonding units, onto the calix nih.govarene scaffold, researchers have created monomers that can self-assemble into long polymer chains. These materials have shown promise in applications like the adsorption of heavy metal ions, with some systems demonstrating up to 99% removal of Pb²⁺ and Cd²⁺.
Furthermore, the hierarchical and stoichiometrically controlled self-assembly of calix nih.govarenes with other macrocycles, such as porphyrins, is enabling the creation of one-dimensional (1D) chiral assemblies in aqueous solutions. These linear, noncovalent structures are formed through a stepwise process, allowing for precise control over their sequence and dimensionality. The use of enantiomerically pure bis-calix nih.govarenes can induce chirality in these assemblies, opening up possibilities for applications in catalysis and sensing.
Complexation-induced aggregation (CIA) is another powerful strategy for constructing advanced supramolecular assemblies. In this approach, the complexation of a guest molecule by a calix nih.govarene host induces the self-assembly of the resulting host-guest complexes into larger structures, such as vesicles. This has been demonstrated with p-sulfonatocalix mdpi.comarene and 1-pyrenemethylaminium, where the formation of vesicle-like nanoparticles was observed only upon complexation.
Integration with Nanoscience and Biotechnology
The unique molecular recognition properties and biocompatibility of certain calix nih.govarene derivatives make them ideal candidates for integration into nanoscience and biotechnology. A major focus is the development of calix nih.govarene-based nanoassemblies for biomedical applications.
Amphiphilic calix nih.govarenes, which possess both hydrophilic and hydrophobic domains, can self-assemble in aqueous media to form nanoaggregates. These structures can serve as nanocarriers for drug delivery. For example, a calix nih.govarene derivative bearing choline (B1196258) appendages on its upper rim and a fluorescent tag on the lower rim has been shown to form nanoassemblies that can selectively target cancer cells overexpressing choline transporters. nih.gov These nanoassemblies can encapsulate a hydrophobic nitric oxide (NO) photodonor, enabling the light-triggered release of NO for therapeutic purposes. nih.gov Similarly, a polycationic calix nih.govarene has been used to create nanoassemblies that encapsulate a hydrophobic NO photodonor, resulting in amplified NO release upon visible light excitation and significant bactericidal activity against both Gram-positive and Gram-negative bacteria. nih.gov
Calix nih.govarenes are also being explored for their intrinsic antimicrobial properties. Amphiphilic choline-calix nih.govarene derivatives can self-assemble into nanoaggregates that exhibit activity against Gram-negative bacteria, including antibiotic-resistant strains. researchgate.net These nanoassemblies are thought to interact with and disrupt the bacterial membrane, leading to an antibacterial effect and inhibition of biofilm formation. researchgate.net The clustering of multiple bioactive groups on the calix nih.govarene scaffold can lead to enhanced antibacterial activity and reduced toxicity to eukaryotic cells compared to their monomeric counterparts. researchgate.net
In the realm of bionanotechnology, calix nih.govarenes are being investigated for their ability to interact with and compact DNA. Calix nih.govarenes containing polyamine triazole moieties on their upper rim have been shown to bind to calf thymus DNA through intercalation. benthamdirect.com These interactions can induce significant DNA compaction, leading to the formation of stable nanoparticles with sizes ranging from 20 to 50 nm. benthamdirect.com The efficiency of DNA binding and compaction can be tuned by modifying the lipophilicity of the calix nih.govarene, with more lipophilic derivatives showing enhanced effects. benthamdirect.com
Exploration of New Application Areas
The adaptable nature of the calix nih.govarene framework continues to open doors to new and exciting application areas, moving beyond traditional host-guest chemistry.
Anticancer Agents: Suitably functionalized calix nih.govarenes are emerging as potential anticancer agents. arkat-usa.org Derivatives bearing tert-butyl groups at the upper rim have demonstrated cytotoxicity against various cancer cell lines, with IC₅₀ values in the low micromolar range. arkat-usa.org These compounds have been shown to induce apoptosis in human ovarian carcinoma cells by up-regulating the expression of Caspase 3 and p53 proteins. arkat-usa.org Another strategy involves attaching moieties like isatin (B1672199) to the calix nih.govarene scaffold to target the mitochondria of cancer cells. arkat-usa.org
Asymmetric Catalysis: Chiral calix nih.govarenes are being increasingly utilized in asymmetric catalysis. By functionalizing the calix nih.govarene scaffold with catalytic units such as L-proline, researchers have developed efficient organocatalysts for various asymmetric reactions. For example, a calix nih.govarene-based L-proline derivative has been shown to catalyze the aldol (B89426) reaction with excellent yield and high enantioselectivity. The macrocyclic structure of the calix nih.govarene can create a chiral microenvironment that enhances the activity and selectivity of the catalyst.
Solar Energy Conversion: Calix nih.govarenes are being investigated as components in solar energy conversion devices. They can be incorporated as electron-donor groups in p-conjugated dyes for dye-sensitized solar cells (DSSCs) or as host-guest moieties to facilitate intermolecular interactions. The calix nih.govarene scaffold offers high photostability and thermostability, which are crucial for these applications. Calix nih.govarene-based molecular photosensitizers have shown promise in photocatalytic hydrogen production from water and in the photoreduction of CO₂.
Fluorescent Sensors for Biological Applications: The ability to append fluorogenic units to the calix nih.govarene framework has led to the development of a wide range of fluorescent sensors for biologically relevant ions and molecules. For instance, a lower rim tetra pyrenyl amide calix nih.govarene has been developed as a sensor for Zn²⁺, Hg²⁺, and I⁻ ions with very low detection limits. Another example is a calix nih.govarene derivative that can act as a primary sensor for Ag⁺ and a secondary sensor for cysteine through a displacement assay. These sensors have potential applications in medical diagnostics and environmental monitoring.
Table 2: Emerging Application Areas of Calix nih.govarene Derivatives
| Application Area | Calix nih.govarene Function | Specific Examples | Potential Impact |
| Anticancer Agents | Cytotoxic agent, drug delivery vehicle | tert-Butyl-substituted calix nih.govarenes inducing apoptosis; Isatin-functionalized calix nih.govarenes targeting mitochondria. arkat-usa.org | Development of new cancer therapies with novel mechanisms of action. |
| Asymmetric Catalysis | Chiral scaffold for organocatalysts | L-proline-functionalized calix nih.govarenes for asymmetric aldol reactions. | Creation of highly efficient and selective catalysts for the synthesis of chiral molecules. |
| Solar Energy Conversion | Photosensitizer, electron donor, host moiety | Calix nih.govarene-based dyes in DSSCs; Photocatalysts for hydrogen production and CO₂ reduction. | Advancement of sustainable energy technologies. |
| Fluorescent Sensors | Molecular recognition platform with signaling units | Pyrenyl amide calix nih.govarene for ion sensing; Picolyl-functionalized calix nih.govarene for amino acid detection. | Development of sensitive and selective tools for diagnostics and environmental analysis. |
Enhanced Computational Modeling and Machine Learning Approaches
Computational methods are becoming indispensable tools for understanding and predicting the behavior of calix nih.govarene systems. Density Functional Theory (DFT) is widely used to study the structure, conformational equilibrium, and host-guest interactions of calix nih.govarene derivatives. These calculations provide valuable insights into the stability of different conformers (cone, 1,3-alternate, etc.) and the nature of the binding between calix nih.govarenes and guest molecules, such as metal ions. For example, DFT studies have elucidated the coordination of Zn²⁺ with tetraaminothiacalix nih.govarene, revealing the dominant role of the amino groups and the potential involvement of the sulfur bridges in the complexation.
The integration of machine learning (ML) is an emerging trend that promises to accelerate the discovery and design of new calix nih.govarene-based materials. ML algorithms can be trained on large datasets of experimental and computational data to predict the properties of new calix nih.govarene derivatives, such as their binding affinities for specific guests or their catalytic activity. This can significantly reduce the time and resources required for the synthesis and testing of new compounds.
One area where ML is expected to have a significant impact is in the development of more accurate interatomic potentials for molecular simulations. These ML-based potentials can provide a more realistic description of the interactions between atoms, enabling more accurate predictions of the dynamic behavior of calix nih.govarene systems. Furthermore, ML techniques can be used to analyze the large amounts of data generated by molecular simulations, helping to identify key structural features and reaction pathways that govern the function of calix nih.govarenes. As the complexity of calix nih.govarene systems continues to grow, the combination of advanced computational modeling and machine learning will be crucial for guiding their rational design and unlocking their full potential.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing calix[4]arene derivatives?
- Methodological Answer : this compound synthesis typically involves alkylation or functionalization of the upper/lower rims. For example, tert-butylthis compound derivatives can be synthesized via nucleophilic substitution using bromoesters in the presence of anhydrous K₂CO₃ under reflux in acetone or acetonitrile . Characterization requires multi-step validation:
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and conformational rigidity (e.g., cone vs. 1,3-alternate conformations).
- Mass Spectrometry (MS) : Verify molecular weight and purity, especially for derivatives with heterocyclic substituents (e.g., pyridylthio groups) .
- Purity Assessment : Combine HPLC with UV-vis or fluorescence detection to resolve unreacted precursors .
Q. How to design experiments to study this compound-ATP interactions in enzymatic systems?
- Methodological Answer :
- ATP Hydrolysis Assays : Incubate this compound derivatives (e.g., C-107 at 100 µM) with ATP in a buffered medium. Quantify inorganic phosphate (Pᵢ) release using colorimetric methods (e.g., malachite green assay) .
- Control Experiments : Compare hydrolysis rates with non-functionalized calix[4]arenes (e.g., C-150) and ATP-only controls to isolate calixarene-specific effects .
- Fluorescence Quenching : Use tryptophan fluorescence in enzyme-binding studies to map interaction sites (e.g., myosin S1 ATPase inhibition) .
Q. What are the key parameters for optimizing this compound-based host-guest complexes?
- Methodological Answer : Focus on:
- Donor Atom Selection : Introduce heteroatoms (e.g., pyridyl, amido groups) to enhance metal-ion binding .
- Conformational Rigidity : Fix the this compound in a cone conformation via lower-rim propoxy groups to improve substrate selectivity .
- Solvent Polarity : Use low-polarity solvents (e.g., chloroform) to stabilize hydrophobic cavities during extraction studies .
Advanced Research Questions
Q. How can conformational flexibility of calix[4]arenes influence their biological activity?
- Methodological Answer :
- Dynamic vs. Fixed Conformations : Compare open-chain (e.g., C-160) vs. rigid derivatives (e.g., C-107) in fibrin polymerization assays. Fixed conformations often enhance target specificity by aligning binding moieties spatially .
- Molecular Dynamics (MD) Simulations : Model this compound-enzyme interactions (e.g., Na⁺,K⁺-ATPase) to predict binding energetics and conformational adaptability .
Q. How to resolve contradictions in kinetic data from this compound-induced ATP hydrolysis studies?
- Methodological Answer :
- Data Discrepancy Example : Low Pᵢ yields despite high this compound concentrations may indicate self-inactivation (e.g., C-107 forms transient ATP complexes before entering an inactive state) .
- Kinetic Modeling : Apply Michaelis-Menten equations to initial reaction rates and use time-course analyses to identify plateau phases caused by calixarene depletion .
- Cross-Validation : Pair fluorescence titration (to measure binding constants) with stopped-flow kinetics to decouple binding and catalytic steps .
Q. What strategies validate structure-activity relationships (SAR) for this compound derivatives in enzyme inhibition?
- Methodological Answer :
- Fragment-Based Design : Synthesize derivatives with incremental modifications (e.g., C-90’s tetra-substituted upper rim vs. C-715’s di-substituted groups) and test inhibitory potency against ATPases .
- Crystallography/Docking : Resolve co-crystal structures (e.g., this compound-myosin S1) or perform in silico docking to map critical residues (e.g., Phe467, Glu473) involved in hydrophobic/electrostatic interactions .
Q. How to address reproducibility challenges in this compound synthesis?
- Methodological Answer :
- Stepwise Documentation : Record solvent purity, reaction times, and temperature gradients, as minor variations can alter yields (e.g., K₂CO₃ moisture content affecting alkylation efficiency) .
- Batch-to-Batch Analysis : Use TLC and ¹H NMR to track byproducts (e.g., incomplete esterification in DE1-DE5 derivatives) .
- Collaborative Validation : Share protocols with independent labs to confirm scalability (e.g., multi-gram synthesis of C-107) .
Data Presentation Guidelines
- Tables : Include kinetic constants (e.g., kcat, Km), IC₅₀ values, and spectroscopic peaks.
- Figures : Highlight conformational changes (X-ray/MD snapshots) and dose-response curves.
- Supplementary Materials : Provide raw NMR/MS spectra and computational input files .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
